2,6-Difluoro-4-hydroxybenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJWCOEDWMJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623509 | |
| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438049-36-6 | |
| Record name | 2,6-Difluoro-4-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438049-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluoro-4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated organic compound with potential applications as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms ortho to the hydroxyl and hydroxymethyl groups, make it an attractive intermediate for the synthesis of novel bioactive molecules and specialized polymers. This technical guide provides a summary of its fundamental properties, a plausible synthetic route, and an overview of its potential applications based on the current scientific landscape. While specific biological activity data for this compound is not extensively documented, its structural similarity to other biologically active benzyl alcohol derivatives suggests potential areas for future investigation.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to yellow powder or crystals. The presence of fluorine atoms is expected to influence its acidity, lipophilicity, and metabolic stability, properties of significant interest in drug design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂O₂ | [1][2] |
| Molecular Weight | 160.12 g/mol | [2] |
| CAS Number | 438049-36-6 | [1][2] |
| IUPAC Name | (4-hydroxy-2,6-difluorophenyl)methanol | |
| Melting Point | 160 °C | |
| Boiling Point | 286 °C | |
| Appearance | White to yellow powder or crystals | |
| Purity | Typically available at ≥95% | [1] |
| Storage | Room temperature, under an inert atmosphere. |
Note: Some physical properties like melting and boiling points are based on supplier data and may not have been independently verified in peer-reviewed literature.
Synthesis
A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. Therefore, a plausible and efficient route to this compound is through the reduction of 2,6-difluoro-4-hydroxybenzaldehyde.
Proposed Experimental Protocol: Reduction of 2,6-difluoro-4-hydroxybenzaldehyde
This protocol is a general procedure based on standard chemical reductions of aldehydes and should be optimized for specific laboratory conditions.
Materials:
-
2,6-difluoro-4-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol solvent)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2,6-difluoro-4-hydroxybenzaldehyde in methanol in a round-bottom flask at room temperature with stirring.
-
Reduction: Slowly add sodium borohydride to the solution in small portions. The reaction is exothermic and may cause the solvent to reflux. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water, followed by a dilute solution of hydrochloric acid until the solution is slightly acidic (pH ~5-6).
-
Extraction: Extract the aqueous solution with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂ protons, and the hydroxyl protons. The aromatic signals would show coupling to the fluorine atoms. |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F couplings), the benzylic carbon, and carbons bearing the hydroxyl and hydroxymethyl groups. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (both phenolic and alcoholic), C-H stretching, aromatic C=C stretching, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Applications and Biological Activity
While specific studies on the biological activity of this compound are limited, the structural motif is present in various compounds of medicinal interest. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Medicinal Chemistry: Fluorinated benzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals.[3] The fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa. This compound could serve as a precursor for novel anti-bacterial, anti-inflammatory, or neuroprotective agents. For instance, related hydroxybenzyl hydrazides have shown promising antibacterial and antioxidant activities.[4]
-
Materials Science: Benzyl alcohols are used in the formulation of specialty polymers and resins.[3] The presence of fluorine could impart desirable properties such as increased thermal stability and chemical resistance to these materials.
Given the neuroprotective effects observed for the non-fluorinated analog, 4-hydroxybenzyl alcohol, which acts via the PI3K/Akt pathway to upregulate antioxidant proteins, it is plausible that this compound could be investigated for similar activities.[5]
Caption: Potential applications of this compound.
Conclusion
This compound is a chemical entity with significant potential as a building block in various scientific and industrial fields. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible tool for researchers. While its biological profile is yet to be thoroughly explored, the known activities of structurally related compounds provide a strong rationale for its investigation as a scaffold in drug discovery programs. Further research is warranted to fully elucidate its biological functions and to explore its utility in the development of novel materials.
References
A Technical Guide to the Synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,6-Difluoro-4-hydroxybenzyl alcohol, a valuable fluorinated building block in medicinal chemistry and materials science. This document outlines a two-step synthetic sequence, commencing with the preparation of the key intermediate, 2,6-difluoro-4-hydroxybenzaldehyde, followed by its reduction to the target benzyl alcohol. Detailed experimental protocols, quantitative data, and a process workflow are presented to facilitate its practical application in a laboratory setting.
Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the synthesis of the precursor, 2,6-difluoro-4-hydroxybenzaldehyde. Subsequently, this aldehyde is reduced to the desired this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde (Representative Protocol)
1. Protection of the Phenolic Hydroxyl Group:
-
To a solution of 3,5-difluorophenol in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine or potassium carbonate).
-
Cool the mixture in an ice bath and add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl) or benzyl bromide, dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected 3,5-difluorophenol.
2. Ortho-Formylation:
-
Dissolve the protected 3,5-difluorophenol in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add a strong base, such as n-butyllithium, dropwise to effect ortho-lithiation.
-
After stirring at low temperature, add a formylating agent, such as N,N-dimethylformamide (DMF).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
3. Deprotection:
-
Dissolve the crude protected aldehyde in a suitable solvent (e.g., methanol or THF).
-
Add an appropriate deprotecting agent. For a MOM group, an acidic catalyst (e.g., hydrochloric acid) is used. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) is effective.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture if necessary and remove the solvent.
-
Purify the crude 2,6-difluoro-4-hydroxybenzaldehyde by column chromatography on silica gel or recrystallization to obtain the pure product.
Stage 2: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde to this compound
The reduction of the aldehyde functional group to a primary alcohol is a standard and high-yielding transformation, commonly achieved using sodium borohydride.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2,6-difluoro-4-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC until all the starting aldehyde has been consumed.
-
Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Summary
The following table summarizes the typical reaction parameters for the reduction of a substituted hydroxybenzaldehyde to the corresponding benzyl alcohol using sodium borohydride, based on general procedures.
| Parameter | Value/Condition | Reference |
| Precursor | 2,6-difluoro-4-hydroxybenzaldehyde | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |
| Stoichiometry of NaBH₄ | 1.1 - 1.5 equivalents | [1] |
| Solvent | Methanol, Ethanol, THF/Water | [1][3] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 - 3 hours | [1][2] |
| Work-up | Acidic or NH₄Cl quench, Extraction | [1] |
| Purification | Recrystallization, Column Chromatography | [4] |
| Typical Yield | 85-95% | [2][5] |
Experimental Workflow
Caption: Workflow for the reduction and purification of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
2,6-Difluoro-4-hydroxybenzyl alcohol chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2,6-Difluoro-4-hydroxybenzyl alcohol. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound, with the IUPAC name 3,5-Difluoro-4-(hydroxymethyl)phenol, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, a hydroxyl group at position 4, and a hydroxymethyl group at position 1.
Chemical Structure:
(Image generated for illustrative purposes)
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 438049-36-6 | [1] |
| Molecular Formula | C₇H₆F₂O₂ | |
| Molecular Weight | 160.12 g/mol | [1] |
| Appearance | White to yellow powder or crystals | |
| Purity | ≥95% - 97% | [1] |
| Storage | Inert atmosphere, room temperature |
Spectroscopic Analysis
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the two hydroxyl groups. The aromatic protons would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the different carbon atoms in the molecule. The carbons attached to the fluorine atoms would show characteristic splitting (C-F coupling). The chemical shifts of the aromatic carbons are influenced by the substituents.[2]
Predicted ¹H and ¹³C NMR Data
| Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~6.7-7.0 | t (triplet) | Aromatic protons (2H) |
| ~4.6 | s (singlet) | Methylene protons (-CH₂OH) (2H) | |
| Variable | br s (broad singlet) | Phenolic hydroxyl proton (-OH) (1H) | |
| Variable | t (triplet) | Alcoholic hydroxyl proton (-CH₂OH ) (1H) | |
| ¹³C NMR | ~160 (C-F) | d (doublet) | Aromatic carbons attached to fluorine |
| ~140 (C-OH) | s (singlet) | Aromatic carbon attached to the phenolic -OH | |
| ~115 (C-CH₂OH) | t (triplet) | Aromatic carbon attached to the hydroxymethyl group | |
| ~110 (C-H) | t (triplet) | Aromatic carbons attached to hydrogen | |
| ~60 (-CH₂OH) | s (singlet) | Methylene carbon |
2.2 Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-O, C-F, and aromatic C-H bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol & phenol) | 3200-3600 | Strong, Broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| C-O stretch (alcohol & phenol) | 1000-1260 | Strong |
| C-F stretch | 1000-1400 | Strong |
| Aromatic C=C stretch | 1400-1600 | Medium |
2.3 Mass Spectrometry (MS)
In mass spectrometry, particularly with electron ionization (EI), alcohols often undergo fragmentation through alpha-cleavage and dehydration.[3] Aromatic alcohols, however, tend to show a more prominent molecular ion peak due to the stability of the aromatic ring.[4]
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Notes |
| 160 | [M]⁺ | Molecular ion peak |
| 142 | [M - H₂O]⁺ | Loss of water (dehydration) |
| 131 | [M - CHO]⁺ | Loss of a formyl radical |
| 129 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
Experimental Protocols
3.1 Proposed Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be adapted from general methods for the preparation of hydroxybenzyl alcohols.[5][6] This proposed method involves the reaction of 3,5-difluorophenol with formaldehyde under basic conditions.
dot
Caption: Proposed synthesis workflow for this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol in an aqueous solution of a base, such as sodium hydroxide.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).
-
Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.2 Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data to obtain chemical shifts, multiplicities, and coupling constants.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Analyze the resulting fragments using a mass analyzer to obtain the mass-to-charge ratio (m/z) of the ions.
-
Applications in Drug Development
The 2,6-difluoro substitution pattern on a benzene ring is a key feature in various biologically active molecules. For instance, 2,6-difluorobenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. FtsZ is an essential and highly conserved protein in bacteria, making it an attractive target for the development of new antibiotics. Given that this compound shares the core 2,6-difluorophenyl moiety, it represents a valuable building block for the synthesis of novel FtsZ inhibitors and other potential therapeutic agents. Its hydroxyl and hydroxymethyl groups provide versatile handles for further chemical modifications to explore structure-activity relationships and optimize pharmacological properties.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Guide: Physicochemical Properties and Postulated Biological Activities of 2,6-Difluoro-4-hydroxybenzyl alcohol (CAS 438049-36-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the known physicochemical properties of 2,6-Difluoro-4-hydroxybenzyl alcohol (CAS 438049-36-6). Due to a lack of publicly available biological data for this specific compound, this guide presents a hypothetical exploration of its potential biological activities based on structurally related molecules. The experimental protocols and signaling pathways described are based on those used for analogous compounds and should be considered illustrative.
Core Compound Properties
This compound is a fluorinated aromatic alcohol. The presence of two fluorine atoms on the benzene ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity compared to its non-fluorinated counterpart.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 438049-36-6 | --- |
| IUPAC Name | (4-hydroxy-2,6-difluorophenyl)methanol | Sigma-Aldrich |
| Molecular Formula | C₇H₆F₂O₂ | Sigma-Aldrich |
| Molecular Weight | 160.12 g/mol | Sigma-Aldrich |
| Appearance | White to yellow powder or crystals | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |
Hypothetical Synthesis
A potential synthetic route to this compound could be adapted from methods used for similar fluorinated benzyl alcohols. One possible approach, based on the synthesis of 2,6-difluorobenzyl alcohol, involves the diazotization of a substituted aniline followed by hydrolysis. A plausible starting material could be 3,5-difluoroaniline, which can undergo bromination, diazotization, hydrolysis, and cyanidation to yield 2,6-difluoro-4-hydroxybenzonitrile, a potential precursor.
Postulated Biological Activity I: Antibacterial Agent
Based on the structural similarity to 2,6-difluorobenzamide derivatives, which are known inhibitors of the bacterial cell division protein FtsZ, it is hypothesized that this compound may exhibit antibacterial activity.
Proposed Mechanism of Action: FtsZ Inhibition
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which is crucial for cytokinesis.[1] Inhibition of FtsZ polymerization leads to filamentation and ultimately bacterial cell death. The 2,6-difluorobenzamide motif has been identified as important for allosteric inhibition of FtsZ.[2]
.dot
Caption: Postulated mechanism of antibacterial action via FtsZ inhibition.
Suggested Experimental Protocols
This assay monitors the kinetics of FtsZ polymerization in real-time by measuring the increase in light scattering as FtsZ monomers form polymers.[3]
Protocol:
-
Reagents: Purified FtsZ protein, polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5), GTP stock solution, test compound stock solution in DMSO.[3]
-
Procedure:
-
In a quartz cuvette, mix the polymerization buffer and FtsZ protein (final concentration 5-12 µM).[3]
-
Add the test compound at various concentrations. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Incubate the mixture at 30°C for 5 minutes.[3]
-
Initiate polymerization by adding GTP (final concentration 1 mM).[3]
-
Immediately monitor the change in light scattering at a 90° angle (e.g., 350 nm excitation and emission) over 15-30 minutes.[3]
-
-
Data Analysis: Plot light scattering intensity against time. Determine the initial rate of polymerization and the steady-state polymer mass for each compound concentration to calculate the IC₅₀.
To assess the selectivity of the compound for bacterial FtsZ over eukaryotic tubulin, a similar polymerization assay can be performed using purified tubulin.
Protocol:
-
Reagents: Purified tubulin, tubulin polymerization buffer, GTP, test compound.
-
Procedure: The assay can be performed using a turbidity-based method by measuring the change in optical density at 340 nm over time in a microplate reader.[4]
-
Data Analysis: Compare the inhibitory effect on tubulin polymerization with that on FtsZ polymerization to determine the selectivity index.
.dot
Caption: Experimental workflow for evaluating antibacterial activity.
Postulated Biological Activity II: Neuroprotective and Anti-inflammatory Agent
The non-fluorinated analog, 4-hydroxybenzyl alcohol, has demonstrated neuroprotective and anti-inflammatory properties.[5][6] It is plausible that this compound could exhibit similar or enhanced activities.
Proposed Mechanism of Action
4-Hydroxybenzyl alcohol is known to exert its neuroprotective effects through the activation of the Nrf2 and PI3K/Akt signaling pathways, which upregulate antioxidant proteins.[7] Its anti-inflammatory effects are associated with the suppression of nitric oxide (NO) and reactive oxygen species (ROS) production.[5]
.dot
Caption: Postulated neuroprotective signaling pathway.
Suggested Experimental Protocols
This model is used to evaluate the neuroprotective effects of a compound in a stroke-like condition.[8]
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery.
-
Administer the test compound or vehicle at specified time points before or after the occlusion.[8]
-
After a reperfusion period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
Sacrifice the animals and harvest the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[8]
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups.
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[9]
Protocol:
-
Cells: RAW 264.7 macrophage cell line.
-
Procedure:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
-
Data Analysis: Generate a standard curve with sodium nitrite to quantify the nitrite concentration. Calculate the percentage of inhibition of NO production for each compound concentration to determine the IC₅₀.
Data Presentation Summary
Table 2: Postulated Biological Activities and Key Assays
| Biological Activity | Proposed Target/Mechanism | Key In Vitro Assay | Key In Vivo Assay |
| Antibacterial | FtsZ Polymerization Inhibition | FtsZ Light Scattering Assay | --- |
| Neuroprotection | Nrf2/PI3K/Akt Pathway Activation | Oxygen-Glucose Deprivation (OGD) Cell Model | Middle Cerebral Artery Occlusion (MCAO) |
| Anti-inflammatory | Inhibition of NO and ROS Production | Griess Assay for Nitrite (NO) | Carrageenan-Induced Paw Edema |
Conclusion
While there is currently no direct biological data for this compound (CAS 438049-36-6), its chemical structure suggests the potential for interesting pharmacological activities. Based on the known properties of structurally related compounds, it is a candidate for investigation as both an antibacterial and a neuroprotective/anti-inflammatory agent. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for the future evaluation of this compound and its derivatives in drug discovery and development programs. It is imperative that any investigation into the biological properties of this compound begins with foundational in vitro screening to validate these hypotheses.
References
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
An In-depth Technical Guide to 2,6-Difluoro-4-hydroxybenzyl alcohol: A Key Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-4-hydroxybenzyl alcohol, a fluorinated building block of increasing interest in medicinal chemistry and materials science. This document details its chemical properties, outlines a common synthetic approach, and explores its potential applications in the development of novel bioactive molecules.
Core Molecular and Physical Properties
This compound is a distinct aromatic alcohol featuring two fluorine atoms ortho to the benzyl alcohol moiety and a hydroxyl group in the para position. These structural features, particularly the fluorine substituents, significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.
Below is a summary of its key molecular and physical data:
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₆F₂O₂ | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| CAS Number | 438049-36-6 | [1] |
| IUPAC Name | (4-hydroxy-2,6-difluorophenyl)methanol | [2] |
| Synonyms | 3,5-Difluoro-4-(hydroxymethyl)phenol | [1] |
| Physical Form | White to yellow powder or crystals | [2] |
| Melting Point | 160°C | [3] |
| Boiling Point | 286°C | [3] |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2,6-difluoro-4-hydroxybenzaldehyde. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.
Experimental Protocol: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde
This protocol is a general procedure for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride.
Materials:
-
2,6-Difluoro-4-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoro-4-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development and Medicinal Chemistry
While specific biological activity data for this compound is not extensively available in public literature, its utility lies in its role as a fluorinated building block for the synthesis of more complex molecules with potential therapeutic value. The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
The non-fluorinated analog, 4-hydroxybenzyl alcohol, has been studied for its neuroprotective, anti-inflammatory, and antioxidant properties. It is plausible that the introduction of fluorine atoms in this compound could modulate these activities, potentially leading to the development of novel therapeutic agents.
Derivatives of fluorinated benzyl alcohols are being investigated for a range of therapeutic areas. For instance, fluorinated benzamide derivatives have been explored as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential avenue for the development of new antibiotics.
Signaling Pathways: A Hypothetical Perspective
Given the lack of direct evidence for the biological targets of this compound, we can hypothesize its potential mechanisms of action based on the known activities of its non-fluorinated counterpart, 4-hydroxybenzyl alcohol. 4-Hydroxybenzyl alcohol has been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. It is conceivable that fluorination could alter the potency or specificity of this interaction.
The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activity of similar phenolic compounds.
Conclusion
This compound is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and drug development. While direct biological data on this compound is limited, its structural features suggest that it could serve as a key starting material for the synthesis of novel therapeutic agents with enhanced pharmacological properties. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this versatile molecule.
References
An In-depth Technical Guide to 2,6-Difluoro-4-hydroxybenzyl alcohol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-4-hydroxybenzyl alcohol, also known by its IUPAC name 3,5-difluoro-4-(hydroxymethyl)phenol, is a fluorinated aromatic compound with increasing significance as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable precursor for the development of novel pharmaceutical agents and other bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Introduction and Historical Context
While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds in drug discovery. The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The development of synthetic methodologies for selectively fluorinated aromatic compounds paved the way for the preparation of a wide array of novel structures, including this compound. Its commercial availability from various chemical suppliers indicates its utility as a readily accessible intermediate for synthetic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 438049-36-6 | [1][2][3] |
| Molecular Formula | C₇H₆F₂O₂ | [1][2][3] |
| Molecular Weight | 160.12 g/mol | [2] |
| IUPAC Name | 3,5-difluoro-4-(hydroxymethyl)phenol | [1] |
| Appearance | White to yellow powder or crystals | [1] |
| Purity | Typically ≥95% or ≥97% | [1][2] |
| Storage Temperature | Room temperature, in an inert atmosphere | [1] |
Synthesis of this compound
While a specific, detailed experimental protocol for the initial synthesis of this compound is not explicitly documented in a single source, a plausible and commonly employed synthetic strategy involves the reduction of a corresponding benzaldehyde or benzoic acid derivative. A general workflow for such a synthesis is outlined below.
References
2,6-Difluoro-4-hydroxybenzyl alcohol: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug development. Its structural features, including the presence of fluorine atoms and a hydroxyl group, suggest it may serve as a valuable building block for the synthesis of novel therapeutic agents. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the available information on this compound, and in light of limited specific biological data, draws parallels with its well-studied non-fluorinated analog, 4-hydroxybenzyl alcohol, to infer potential areas of therapeutic interest.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 438049-36-6 | [1][2] |
| Molecular Formula | C₇H₆F₂O₂ | [1][2] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| Appearance | White to yellow powder or crystals or liquid | [1] |
| Melting Point | 160°C | [1] |
| Boiling Point | 286°C | [1] |
| Purity | ≥95% | [1] |
| IUPAC Name | 3,5-difluoro-4-(hydroxymethyl)phenol | |
| Storage | Inert atmosphere, room temperature |
Synthesis and Potential Applications
This compound is primarily utilized as a chemical intermediate in organic synthesis. It is a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] While specific synthetic routes to this compound are not detailed in the provided literature, processes for preparing similar fluorobenzyl derivatives often involve multi-step reactions starting from fluorinated aniline or benzonitrile precursors.[3][4]
Its potential as a precursor for bioactive compounds, such as antibacterial and anti-inflammatory agents, has been noted.[1] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
Biological Activities: Insights from 4-Hydroxybenzyl Alcohol
Currently, there is a paucity of published data on the specific biological activities of this compound. However, its non-fluorinated counterpart, 4-hydroxybenzyl alcohol (4-HBA), is a well-researched phenolic compound with a range of pharmacological effects. 4-HBA is a major active component of the traditional medicinal herb Gastrodia elata.[5][6] The biological profile of 4-HBA may provide valuable insights into the potential therapeutic applications of its difluorinated analog.
Neuroprotective Effects
4-HBA has demonstrated significant neuroprotective properties in various models of neurological disorders, including cerebral ischemia.[6][7] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways related to oxidative stress and apoptosis.
One of the primary mechanisms underlying the neuroprotective effects of 4-HBA is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7] Nrf2 is a master regulator of the antioxidant response. 4-HBA has been shown to upregulate Nrf2 and its downstream antioxidant enzymes, such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI), via the PI3K/Akt signaling pathway.[7]
In a cellular model of Parkinson's disease, 4-HBA was found to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by inhibiting the ROS-dependent JNK/Jun/Caspase-3 pathway.[8]
Antioxidant Activity
The potent antioxidant activity of 4-HBA is a cornerstone of its therapeutic effects.[9] It effectively scavenges free radicals, thereby protecting cells from oxidative damage.[9] This activity is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity
4-HBA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, 4-HBA has been shown to reduce the production of nitric oxide (NO) and ROS.[10] It also decreases the expression of inducible nitric oxide synthase (iNOS).[10]
Quantitative Data on the Biological Activities of 4-Hydroxybenzyl Alcohol
The following tables summarize the quantitative data from various in vitro and in vivo studies on 4-hydroxybenzyl alcohol.
Table 1: Antioxidant Activity of 4-Hydroxybenzyl Alcohol
| Assay Type | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | In vitro | IC50: 63 µg/mL | [9] |
Table 2: Anti-inflammatory Activity of 4-Hydroxybenzyl Alcohol
| Assay Type | Model System | Concentration/Dose | Key Findings | Reference |
| Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 0.5 and 1 mM | Inhibition of NO production | [10] |
| Carrageenan-induced Air Pouch Inflammation | Rat | 1.5 and 4.5 mg/animal | Reduction in exudate volume and leukocyte infiltration | [10] |
| Acetic Acid-induced Writhing | Mice | 50 and 100 mg/kg | Inhibition of writhing response | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for 4-hydroxybenzyl alcohol are provided below. These protocols can serve as a template for investigating the biological activities of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is used to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.
-
Occlusion: The ECA is ligated. A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 1 hour), the monofilament is withdrawn to allow for reperfusion.
-
Treatment: 4-HBA or the vehicle is administered at a specified time before or after the ischemic insult.
-
Infarct Volume Assessment: After a reperfusion period (e.g., 24 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.[9]
Determination of Nitric Oxide (NO) Production in Macrophages
This in vitro assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit NO production in stimulated immune cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of 4-HBA for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation is included.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 4-hydroxybenzyl alcohol and a general workflow for its synthesis and biological evaluation.
Caption: PI3K/Akt/Nrf2 pathway activation by 4-HBA leading to neuroprotection.
Caption: Inhibition of pro-inflammatory pathways by 4-HBA.
Caption: 4-HBA's inhibition of the ROS-dependent JNK/Caspase-3 apoptotic pathway.
Conclusion and Future Directions
This compound is a chemical intermediate with considerable potential in the synthesis of novel bioactive compounds. While direct biological data is currently limited, the well-documented neuroprotective, antioxidant, and anti-inflammatory activities of its non-fluorinated analog, 4-hydroxybenzyl alcohol, provide a strong rationale for further investigation.
Future research should focus on:
-
Elucidating the biological activities of this compound, particularly in the areas of neuroprotection and inflammation.
-
Conducting in vitro and in vivo studies to determine its efficacy and mechanism of action.
-
Exploring its potential as a lead compound or scaffold in drug discovery programs.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Hydroxybenzyl alcohol prevents brain injury and behavioral impairment by activating Nrf2, PDI, and neurotrophic factor genes in a rat model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
Spectroscopic Profile of 2,6-Difluoro-4-hydroxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluoro-4-hydroxybenzyl alcohol (CAS No. 438049-36-6), a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra in public databases, this document combines data from analogous compounds and theoretical predictions to offer a detailed spectroscopic profile, alongside standardized experimental protocols for its determination.
Chemical Structure and Properties
IUPAC Name: 3,5-Difluoro-4-(hydroxymethyl)phenol Molecular Formula: C₇H₆F₂O₂ Molecular Weight: 160.12 g/mol Appearance: Expected to be a white to off-white solid.
Spectroscopic Data
The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These values are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | br s | 1H | Ar-OH |
| ~6.8 - 7.0 | t | 2H | Ar-H |
| ~5.2 - 5.4 | t | 1H | CH₂-OH |
| ~4.5 | d | 2H | CH ₂-OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (dd) | C -F |
| ~150 (t) | C -OH (aromatic) |
| ~115 (t) | C -CH₂OH |
| ~105 (dd) | C -H |
| ~58 | C H₂OH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic and alcoholic, H-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Medium-Strong | Aromatic C=C stretch |
| 1480 - 1440 | Medium-Strong | Aromatic C=C stretch |
| 1300 - 1200 | Strong | C-O stretch (phenolic) |
| 1200 - 1100 | Strong | C-F stretch |
| 1050 - 1000 | Medium | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 142 | [M - H₂O]⁺ |
| 131 | [M - CHO]⁺ |
| 113 | [M - H₂O - CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde
A common and effective method for the preparation of this compound is the reduction of its corresponding aldehyde, 2,6-Difluoro-4-hydroxybenzaldehyde.
Materials:
-
2,6-Difluoro-4-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 2,6-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The spectrum can be obtained using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Experimental Workflow Diagram
An In-depth Technical Guide on the Solubility and Stability of 2,6-Difluoro-4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for the solubility and stability of 2,6-Difluoro-4-hydroxybenzyl alcohol is available in public literature. This guide provides a framework based on the known properties of structurally similar compounds, such as phenolic compounds and benzyl alcohols, and outlines the experimental methodologies to determine these characteristics.
Introduction
This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms ortho to the benzyl alcohol group, and a hydroxyl group para to it, significantly influences its physicochemical properties, including solubility and stability. Understanding these properties is crucial for its handling, formulation, and application in drug development and other research areas. This technical guide outlines the theoretical and experimental approaches to characterize the solubility and stability of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 438049-36-6[1] |
| Molecular Formula | C₇H₆F₂O₂[1] |
| Molecular Weight | 160.12 g/mol |
| Appearance | White to yellow powder or crystals |
| Storage | Store in an inert atmosphere at room temperature (4-8°C recommended for long-term storage)[1] |
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly Soluble | The hydroxyl and alcohol groups can form hydrogen bonds with water, but the aromatic ring reduces overall polarity. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can act as both hydrogen bond donors and acceptors. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can accept hydrogen bonds. |
| Dichloromethane | Moderately Soluble | Moderately polar solvent. |
| Hexane | Insoluble | Non-polar solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |
| Diethyl Ether | Moderately Soluble | A less polar ether. |
Experimental Protocol for Solubility Determination (UV-Vis Spectrophotometry)
This method is based on the Beer-Lambert law and is suitable for compounds with a chromophore, such as the aromatic ring in this compound.
Objective: To quantitatively determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Magnetic stirrer and stir bars
-
0.22 µm syringe filters
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute stock solution of the compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar extinction coefficient (ε).
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Stir the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Allow the solution to settle, then filter an aliquot through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the solubility in the original saturated solution, accounting for the dilution factor.
-
Stability Profile
The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The phenolic hydroxyl group and the benzylic alcohol are the most likely sites of degradation.
Potential Degradation Pathways:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (2,6-difluoro-4-hydroxybenzaldehyde) and further to the carboxylic acid (2,6-difluoro-4-hydroxybenzoic acid). The phenolic hydroxyl group can also be susceptible to oxidation, potentially leading to colored degradation products.
-
Decomposition at High Temperatures: Thermal stress can lead to decomposition.
-
Photodegradation: Exposure to UV light may induce degradation.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways under various stress conditions.
Table 2: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 80°C for 48 hours |
| Photodegradation | Solution exposed to ICH Q1B compliant light source |
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Expose the solutions to the stress conditions outlined in Table 2.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the stressed samples using a stability-indicating method, such as HPLC.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax determined previously.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate logical workflows for the experimental determination of the properties of this compound.
Caption: Workflow for solubility determination using UV-Vis spectrophotometry.
Caption: Logical workflow for conducting forced degradation studies.
Conclusion
While specific data for this compound is not extensively documented, this guide provides a comprehensive framework for its characterization. By following the outlined experimental protocols, researchers can determine its solubility in various solvents and assess its stability under different stress conditions. This information is paramount for the successful application of this compound in pharmaceutical development and other scientific endeavors. The provided workflows offer a logical approach to these essential characterization studies.
References
Potential Research Areas for 2,6-Difluoro-4-hydroxybenzyl Alcohol: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Fluorinated Building Block in Medicinal Chemistry
Abstract
2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated aromatic compound with significant potential as a building block in the development of novel therapeutic agents. The introduction of fluorine atoms onto the benzyl alcohol scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide explores potential research avenues for this compound, drawing parallels with its non-fluorinated analog, 4-hydroxybenzyl alcohol, which has demonstrated a range of biological activities. This document provides a comprehensive overview of its chemical properties, potential biological activities, and detailed, adaptable experimental protocols to facilitate further investigation. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorination in Drug Design
Fluorine has emerged as a crucial element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can be strategically employed to enhance the drug-like properties of a molecule.[2][3] Incorporation of fluorine can lead to:
-
Improved Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug.[2]
-
Enhanced Binding Affinity: Fluorine's ability to form favorable electrostatic interactions and hydrogen bonds can increase a molecule's affinity for its biological target.
-
Increased Lipophilicity: Strategic fluorination can enhance a compound's ability to cross cellular membranes, improving bioavailability.[3]
-
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing ionization state and target interactions.
This compound presents an intriguing scaffold for drug discovery, combining the reactive hydroxyl and benzylic alcohol functionalities with the modulating effects of two fluorine atoms.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 438049-36-6 | [4] |
| Molecular Formula | C₇H₆F₂O₂ | [4] |
| Molecular Weight | 160.12 g/mol | [5] |
| Appearance | White to yellow powder or crystals | [5] |
| Melting Point | 160 °C | [5] |
| Boiling Point | 286 °C | [5] |
| Purity | ≥95% | [4] |
Potential Research Areas and Biological Activities
While specific biological data for this compound is limited, the known activities of its non-fluorinated parent compound, 4-hydroxybenzyl alcohol (4-HBA), provide a strong foundation for future research. The introduction of fluorine atoms is hypothesized to modulate these activities, potentially leading to enhanced potency, selectivity, or pharmacokinetic profiles.
Anti-inflammatory Activity
4-HBA has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It also reduces inducible nitric oxide synthase (iNOS) levels.[6]
Hypothesis for this compound: The electron-withdrawing fluorine atoms could enhance the acidity of the phenolic hydroxyl group, potentially improving its radical scavenging ability and anti-inflammatory potency.
Proposed Research:
-
Investigate the inhibitory effect on NO and ROS production in LPS-stimulated macrophages.
-
Evaluate the impact on the expression of pro-inflammatory enzymes like iNOS and COX-2.
-
Assess its efficacy in animal models of inflammation, such as carrageenan-induced paw edema.
Neuroprotective Effects
4-HBA has demonstrated neuroprotective properties in models of cerebral ischemia by reducing infarct volume and neuronal apoptosis.[6] It is also known to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.
Hypothesis for this compound: Enhanced lipophilicity due to fluorination may lead to improved blood-brain barrier penetration, resulting in greater neuroprotective efficacy at lower doses.
Proposed Research:
-
Assess neuroprotective effects in in vitro models of excitotoxicity and oxidative stress in neuronal cell lines.
-
Evaluate its ability to activate the Nrf2 signaling pathway.
-
Investigate its efficacy in animal models of stroke or neurodegenerative diseases.
Sedative-Hypnotic and Anxiolytic-like Activities
Derivatives of 4-HBA have been synthesized and shown to possess sedative-hypnotic activities, potentially mediated by the serotonergic and GABAergic systems.[7][8] 4-HBA itself has shown anxiolytic-like effects in mice.[6]
Hypothesis for this compound: The fluorine substituents could alter the binding affinity and selectivity for receptors in the central nervous system, such as GABA-A or serotonin receptors, potentially leading to novel sedative, hypnotic, or anxiolytic agents.
Proposed Research:
-
Screen for binding affinity to a panel of CNS receptors.
-
Evaluate sedative-hypnotic effects using pentobarbital-induced sleep tests in rodents.
-
Assess anxiolytic-like activity in models such as the elevated plus-maze.
Synthesis and Derivatization Strategies
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Potential Derivatization Pathways
The presence of both a phenolic hydroxyl and a benzylic alcohol group provides two reactive sites for derivatization, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Potential derivatization pathways for this compound.
Proposed Experimental Protocols
The following protocols are adapted from studies on 4-hydroxybenzyl alcohol and can serve as a starting point for investigating the biological activities of its difluorinated analog.
In Vitro Anti-inflammatory Activity: Nitric Oxide Production Assay
Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress
Objective: To evaluate the protective effect of this compound against hydrogen peroxide-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for 24 hours. Include a vehicle control (no H₂O₂, no compound) and a positive control (H₂O₂ only).
-
After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle control.
Conclusion and Future Directions
This compound is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Based on the established biological activities of its non-fluorinated analog, this compound warrants investigation for its anti-inflammatory, neuroprotective, and CNS-modulating properties. The strategic placement of two fluorine atoms is anticipated to confer advantageous pharmacological properties, making it a valuable scaffold for the development of novel therapeutics. The experimental protocols and derivatization strategies outlined in this guide provide a solid framework for initiating research into this intriguing molecule. Future studies should focus on a comprehensive evaluation of its biological activities, elucidation of its mechanisms of action, and exploration of its structure-activity relationships through the synthesis of novel derivatives.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. aobchem.com [aobchem.com]
- 5. This compound [myskinrecipes.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 2,6-Difluoro-4-hydroxybenzyl Alcohol as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-hydroxybenzyl alcohol is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The presence of the difluoro-substituted phenyl ring can significantly enhance metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of antibacterial agents targeting the FtsZ protein.
Key Applications
The primary application of this compound lies in its role as a precursor for compounds with potential therapeutic value. The phenolic hydroxyl group and the benzylic alcohol offer two reactive sites for further chemical modifications, such as etherification and oxidation, to generate a diverse range of derivatives.
Synthesis of FtsZ Inhibitors
A significant application of this building block is in the synthesis of potent inhibitors of the bacterial cell division protein FtsZ.[1][2] FtsZ is a crucial protein in bacterial cytokinesis, making it an attractive target for novel antibiotics.[1] Derivatives of 2,6-difluorobenzamide, which can be synthesized from this compound, have shown promising antibacterial activity against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Quantitative Biological Data
Compounds derived from the 2,6-difluorobenzyl scaffold have demonstrated significant antibacterial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 2,6-difluorobenzamide derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |
| 3-chloroalkoxy-2,6-difluorobenzamide derivative | Bacillus subtilis | 0.25-1 | [2] |
| 3-bromoalkoxy-2,6-difluorobenzamide derivative | Bacillus subtilis | 0.25-1 | [2] |
| 3-alkyloxy-2,6-difluorobenzamide derivative | Bacillus subtilis | 0.25-1 | [2] |
| 3-chloroalkoxy-2,6-difluorobenzamide derivative | Staphylococcus aureus (susceptible and resistant) | <10 | [2] |
| 3-bromoalkoxy-2,6-difluorobenzamide derivative | Staphylococcus aureus (susceptible and resistant) | <10 | [2] |
| 3-alkyloxy-2,6-difluorobenzamide derivative | Staphylococcus aureus (susceptible and resistant) | <10 | [2] |
| 3-chloroalkoxy-2,6-difluorobenzamide derivative | Bacillus subtilis (cell division inhibition) | <1 | [2] |
| 3-bromoalkoxy-2,6-difluorobenzamide derivative | Bacillus subtilis (cell division inhibition) | <1 | [2] |
| 3-alkyloxy-2,6-difluorobenzamide derivative | Bacillus subtilis (cell division inhibition) | <1 | [2] |
| 3-chloroalkoxy-2,6-difluorobenzamide derivative | Staphylococcus aureus (cell division inhibition) | <1 | [2] |
| 3-bromoalkoxy-2,6-difluorobenzamide derivative | Staphylococcus aureus (cell division inhibition) | <1 | [2] |
| 3-alkyloxy-2,6-difluorobenzamide derivative | Staphylococcus aureus (cell division inhibition) | <1 | [2] |
Experimental Protocols
The following protocols are provided as a guide for the utilization of this compound in the synthesis of key intermediates.
Protocol 1: O-Alkylation (Etherification) of this compound
This protocol describes the etherification of the phenolic hydroxyl group of this compound, a common step in the synthesis of FtsZ inhibitors. This protocol is adapted from standard Williamson ether synthesis methodologies for the analogous compound, 4-hydroxybenzyl alcohol.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether.
Etherification workflow for this compound.
Protocol 2: Oxidation of the Benzylic Alcohol to an Aldehyde
This protocol describes the selective oxidation of the benzylic alcohol of a 4-alkoxy-2,6-difluorobenzyl alcohol derivative to the corresponding aldehyde, a key intermediate for further functionalization. This method is a standard procedure adaptable from similar transformations on benzyl alcohols.
Materials:
-
4-Alkoxy-2,6-difluorobenzyl alcohol (from Protocol 1)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred solution of 4-alkoxy-2,6-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.
-
Upon completion of the reaction (typically 1-2 hours), dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
The crude product can be used in the next step without further purification or can be purified by silica gel column chromatography if necessary.
Oxidation of the benzylic alcohol to an aldehyde.
Signaling Pathway Inhibition
The primary mechanism of action for antibacterial agents derived from this compound is the inhibition of FtsZ polymerization. FtsZ is a bacterial tubulin homolog that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to a blockage of cell division and ultimately bacterial cell death.
Inhibition of FtsZ polymerization by 2,6-difluorobenzamide derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates, particularly in the antibacterial field. Its utility in constructing potent FtsZ inhibitors highlights its importance in addressing the challenge of antibiotic resistance. The provided protocols and data serve as a foundational resource for researchers engaged in the design and synthesis of new therapeutic agents.
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Difluoro-4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-Difluoro-4-hydroxybenzyl alcohol, a versatile fluorinated building block for drug discovery and medicinal chemistry. This document details its properties and potential applications and provides detailed, illustrative experimental protocols.
Introduction to this compound
This compound is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of novel bioactive molecules. The presence of two fluorine atoms on the benzene ring can significantly alter the physicochemical and pharmacological properties of derivative compounds, including metabolic stability, binding affinity, and bioavailability. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to 4-hydroxybenzyl alcohol, a compound with known biological activities, suggests potential areas of investigation.
The primary application of this compound is as a versatile scaffold in synthetic and medicinal chemistry, particularly in the construction of combinatorial libraries for high-throughput screening. Its bifunctional nature, possessing both a reactive benzylic alcohol and a phenolic hydroxyl group, allows for diverse chemical modifications.
Chemical Properties:
| Property | Value |
| CAS Number | 438049-36-6 |
| Molecular Formula | C₇H₆F₂O₂ |
| Molecular Weight | 160.12 g/mol |
| Appearance | White to yellow powder or crystals |
| Purity | Typically ≥95% |
| Storage | Store in an inert atmosphere at room temperature. |
Potential Applications and Rationale
Based on the known applications of structurally similar compounds, this compound is a promising candidate for the following applications:
-
Intermediate for Bioactive Compound Synthesis: The 2,6-difluoro substitution pattern is found in potent and selective modulators of biological targets. This molecule can serve as a starting material for the synthesis of novel enzyme inhibitors, receptor agonists/antagonists, and other pharmacologically active agents.
-
Scaffold for Combinatorial Libraries: Its functional groups are amenable to a variety of chemical reactions, making it an ideal building block for generating diverse chemical libraries for drug discovery.
-
Investigation of Fluorinated Analogues of Bioactive Molecules: Given the known antioxidant, anti-inflammatory, and neuroprotective effects of 4-hydroxybenzyl alcohol, this difluorinated version could be used to synthesize and evaluate fluorinated analogues to potentially enhance these activities.
Illustrative Experimental Protocols
The following protocols are detailed, hypothetical methodologies for experiments that could be conducted with this compound, based on the activities of its non-fluorinated counterpart and general laboratory procedures. These protocols are intended as a guide and require optimization and validation.
This protocol describes a method to selectively alkylate the phenolic hydroxyl group, leaving the benzylic alcohol available for further modification.
Objective: To synthesize a 4-alkoxy-2,6-difluorobenzyl alcohol derivative.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.
Workflow for Derivative Synthesis:
Caption: Synthetic workflow for the etherification of this compound.
This protocol is designed to assess the potential antioxidant properties of this compound by measuring its ability to scavenge the stable free radical DPPH.
Objective: To determine the IC₅₀ value of this compound for DPPH radical scavenging.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the percentage of inhibition against the concentration and determine the IC₅₀ value.
Workflow for DPPH Assay:
Caption: Experimental workflow for the DPPH radical scavenging assay.
This protocol outlines a general procedure for evaluating the inhibitory potential of this compound or its derivatives against a hypothetical protein kinase.
Objective: To determine the IC₅₀ of a test compound against Kinase X.
Materials:
-
Derivative of this compound
-
Recombinant Kinase X
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Staurosporine (positive control for inhibition)
-
384-well plate
-
Luminometer
Procedure:
-
Prepare a stock solution of the test compound and staurosporine in DMSO.
-
Perform serial dilutions of the compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Kinase X enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.
Signaling Pathway and Inhibition Logic:
Caption: Inhibition of a hypothetical Kinase X signaling pathway.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound is readily available, the following table illustrates how such data could be presented. This data is purely for illustrative purposes and is based on potential outcomes of the experiments described above.
| Application | Assay | Test Compound | IC₅₀ (µM) [Hypothetical] | Positive Control | IC₅₀ (µM) [Reference] |
| Antioxidant Activity | DPPH Radical Scavenging | This compound | 50 | Ascorbic Acid | 15 |
| Enzyme Inhibition | Kinase X Inhibition | Derivative 1 | 5 | Staurosporine | 0.01 |
| Anti-inflammatory | Nitric Oxide Production | This compound | 25 | L-NAME | 10 |
Disclaimer: The experimental protocols and quantitative data presented are illustrative and intended to guide researchers in designing their own experiments. All protocols require validation and optimization for specific laboratory conditions and research objectives. The biological activities described are potential areas of investigation based on structural analogies and have not been experimentally confirmed for this compound in the cited literature.
Application Notes and Protocols: 2,6-Difluoro-4-hydroxybenzyl Alcohol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated aromatic building block of increasing interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 2,6-difluoro substitution pattern on the phenyl ring creates a unique electronic environment, influencing the acidity of the phenolic hydroxyl group and providing a vector for specific interactions with biological targets. While direct applications of this compound are emerging, its core scaffold, the 2,6-difluoro-4-hydroxyphenyl moiety, has been successfully integrated into potent and selective kinase inhibitors, demonstrating its value in modern drug discovery.
These application notes provide an overview of the utility of this compound and its derivatives in medicinal chemistry, with a focus on its application in the synthesis of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) inhibitors.
Key Applications in Medicinal Chemistry
The primary application of the 2,6-difluoro-4-hydroxyphenyl scaffold, derivable from this compound, is in the design of kinase inhibitors. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, contributing to enhanced potency and selectivity.
MKK4 Inhibitors for Liver Regeneration
Mitogen-activated protein kinase kinase 4 (MKK4) is a key regulator of hepatocyte regeneration.[1] Inhibition of MKK4 has been shown to enhance liver regeneration and prevent liver failure, making it a promising therapeutic target for degenerative liver diseases.[1] The 2,6-difluoro-4-hydroxyphenyl moiety has been identified as a crucial component in the development of first-in-class, selective MKK4 inhibitors.[1]
Data Presentation
The following table summarizes the in vitro activity of a representative MKK4 inhibitor incorporating the 2,6-difluoro-4-hydroxyphenyl scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Selectivity (vs. BRAF) |
| LN3162 | MKK4 | 187 | Vemurafenib | - | >53-fold |
| LN3162 | BRAF | 10,000 | Vemurafenib | - | - |
Table 1: In vitro kinase inhibitory activity of an MKK4 inhibitor containing the 2,6-difluoro-4-hydroxyphenyl moiety.[1]
Experimental Protocols
While a direct synthetic protocol starting from this compound for a specific MKK4 inhibitor is not publicly available, a representative synthesis of a closely related analog can be adapted. The following protocol outlines the synthesis of a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 inhibitor, starting from the analogous 2,6-difluoro-4-hydroxyaniline. The benzyl alcohol can be converted to the corresponding aniline via established methods (e.g., conversion to an azide followed by reduction).
Protocol 1: Synthesis of a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor
This protocol is based on the synthesis of related MKK4 inhibitors.
Step 1: Synthesis of the Pyridopyrazine Core
The synthesis of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core can be achieved through a multi-step sequence starting from commercially available pyridine derivatives. This typically involves condensation and cyclization reactions to form the bicyclic scaffold.
Step 2: Buchwald-Hartwig Amination
The key step for incorporating the 2,6-difluoro-4-hydroxyphenyl moiety is a palladium-catalyzed Buchwald-Hartwig amination reaction.
-
Materials:
-
Chlorinated or brominated 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core
-
2,6-Difluoro-4-hydroxyaniline (or a protected version)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
-
Procedure: a. To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the chlorinated pyridopyrazine core, 2,6-difluoro-4-hydroxyaniline (1.2 equivalents), cesium carbonate (2.0 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents). b. Add anhydrous dioxane or toluene to the flask. c. Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. d. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired MKK4 inhibitor.
Visualizations
Signaling Pathway of MKK4 in Liver Regeneration
Caption: MKK4 signaling pathway in liver cell response to stress.
Experimental Workflow for MKK4 Inhibitor Synthesis
References
Application Notes and Protocols: 2,6-Difluoro-4-hydroxybenzyl Alcohol as a Versatile Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,6-Difluoro-4-hydroxybenzyl alcohol as a key starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed herein focus on the synthesis of a series of 2,6-difluorobenzamide derivatives that have demonstrated promising antibacterial activity through the inhibition of the bacterial cell division protein FtsZ.
Introduction
This compound is a fluorinated aromatic compound that serves as a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document outlines a multi-step synthetic pathway to convert this compound into potent antibacterial agents. The workflow progresses through the oxidation of the benzylic alcohol to a carboxylic acid, followed by amidation and subsequent alkylation to yield the target 2,6-difluorobenzamide derivatives.
Synthetic Pathway Overview
The overall synthetic strategy to convert this compound into bioactive 2,6-difluorobenzamide derivatives is depicted below. This pathway involves three key transformations:
-
Oxidation: The primary alcohol group of the precursor is oxidized to a carboxylic acid.
-
Amidation: The resulting benzoic acid derivative is converted to the corresponding benzamide.
-
Alkylation: The phenolic hydroxyl group is alkylated to introduce structural diversity and modulate biological activity.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2,6-Difluoro-4-hydroxybenzoic Acid
This protocol describes the oxidation of the primary alcohol to a carboxylic acid using potassium permanganate.[1][2][3][4]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (3.0 eq) in water portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-Difluoro-4-hydroxybenzoic acid.
Protocol 2: Synthesis of 2,6-Difluoro-4-hydroxybenzamide
This protocol outlines the conversion of the carboxylic acid to the primary amide.
Materials:
-
2,6-Difluoro-4-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous, concentrated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, rotary evaporator.
Procedure:
-
To a solution of 2,6-Difluoro-4-hydroxybenzoic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (excess).
-
Stir the mixture vigorously for 1 hour at 0 °C and then for 2 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-Difluoro-4-hydroxybenzamide.
Protocol 3: Alkylation of 2,6-Difluoro-4-hydroxybenzamide
This protocol describes the O-alkylation of the phenolic hydroxyl group to generate the final target compounds.
Materials:
-
2,6-Difluoro-4-hydroxybenzamide
-
Alkyl halide (e.g., 1-bromohexane)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a solution of 2,6-Difluoro-4-hydroxybenzamide (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq) and the corresponding alkyl halide (1.1 eq).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkoxy-2,6-difluorobenzamide derivative.
Application: Antibacterial Activity against FtsZ
The synthesized 2,6-difluorobenzamide derivatives have been investigated for their potential as antibacterial agents by targeting the Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.
FtsZ Inhibition Pathway
Caption: Mechanism of action of 2,6-difluorobenzamide derivatives on FtsZ.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of synthesized 2,6-difluorobenzamide derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
| Compound ID | R-Group (Substitution at 4-OH) | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| 1 | -CH₂(CH₂)₄CH₃ | 0.25 - 1 | < 10 |
| 2 | -CH₂CH₂Cl | 0.25 - 1 | < 10 |
| 3 | -CH₂CH₂Br | 0.25 - 1 | < 10 |
Data is representative of values reported for similar 3-substituted 2,6-difluorobenzamide derivatives.[5][6]
Biological Assay Protocols
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.[5][6][7][8][9][10][11]
Materials:
-
Synthesized 2,6-difluorobenzamide derivatives
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 5: FtsZ Polymerization Assay (Light Scattering)
This assay measures the effect of the synthesized compounds on the polymerization of purified FtsZ protein by monitoring changes in light scattering.[6][7][12][13][14]
Materials:
-
Purified FtsZ protein
-
Synthesized 2,6-difluorobenzamide derivatives
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution
-
Fluorometer or spectrophotometer with a right-angle light scattering detector.
Procedure:
-
In a cuvette, add the purified FtsZ protein to the polymerization buffer.
-
Add the test compound at various concentrations or the vehicle control (DMSO).
-
Incubate the mixture at 30°C for a few minutes to establish a baseline reading.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Monitor the increase in light scattering at a 90° angle over time. An increase in light scattering indicates FtsZ polymerization.
-
Compare the polymerization kinetics in the presence and absence of the inhibitor to determine its effect.
Overall Experimental Workflow
The following diagram illustrates the complete workflow from the precursor to the final biological evaluation.
Caption: Comprehensive workflow from synthesis to biological evaluation.
References
- 1. Procedure of benzyl alcohol to benzoic acid. | Filo [askfilo.com]
- 2. Name the reagent used to convert benzyl alcohol to benzoic acid. - askIITians [askiitians.com]
- 3. Solved: for converting benzyl alcohol to Benzyl alcohol to benzoic acid can we take KMnO4 OR IT IS [Chemistry] [gauthmath.com]
- 4. Solved PREPARATION OF BENZOIC ACID Oxidation of a Primary | Chegg.com [chegg.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. rapidmicrobiology.com [rapidmicrobiology.com]
- 12. benchchem.com [benchchem.com]
- 13. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Derivatization of 2,6-Difluoro-4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,6-Difluoro-4-hydroxybenzyl alcohol to enhance its volatility and detectability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step for improving the chromatographic behavior and sensitivity of polar molecules like this compound.[1][2]
Three common derivatization techniques are detailed: silylation and acylation for GC-MS analysis, and fluorescent labeling for HPLC analysis.
Silylation for GC-MS Analysis
Silylation is a widely used derivatization technique that replaces the active hydrogen of the phenolic hydroxyl and benzylic alcohol groups with a trimethylsilyl (TMS) group.[1][2] This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1] The addition of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction for hindered hydroxyl groups.[1][3]
Materials:
-
This compound sample
-
BSTFA + 1% TMCS silylating reagent
-
Anhydrous pyridine (or other aprotic solvent like acetonitrile or dichloromethane)[1][3]
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[3][4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample. Then, add 200 µL of BSTFA + 1% TMCS. A general guideline is to use a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1][3] Heat the vial at 70-80°C for 30-60 minutes.[3]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Acylation for GC-MS Analysis
Acylation involves the introduction of an acyl group, typically an acetyl group from acetic anhydride, to the hydroxyl groups of the analyte, forming esters.[2] This derivatization also increases volatility and thermal stability for GC-MS analysis. Pyridine is often used as a catalyst and solvent.
Materials:
-
This compound sample
-
Acetic anhydride
-
Anhydrous pyridine
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial, followed by 200 µL of acetic anhydride.[3]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) for a short period may be required for complete derivatization.[3]
-
Work-up and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[3] Add 1 mL of an organic extraction solvent and vortex for 1 minute to extract the acetylated derivative.[3]
-
Drying and Analysis: Transfer the organic layer to a clean vial, dry it over anhydrous sodium sulfate, and then it is ready for GC-MS analysis.
Fluorescent Derivatization for HPLC Analysis
For HPLC analysis, derivatization with a fluorescent tag can significantly enhance detection sensitivity. Dansyl chloride is a widely used reagent that reacts with phenolic hydroxyl groups under basic conditions to form highly fluorescent derivatives.[5][6]
Materials:
-
This compound sample or standard solution
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Dansyl chloride solution (5 mg/mL in acetone)[5]
-
Quenching reagent (e.g., 2% methylamine hydrochloride)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reagent Preparation: Prepare the sodium bicarbonate buffer and the dansyl chloride solution. The dansyl chloride solution is light-sensitive and should be stored in an amber vial.[5]
-
Derivatization: To 100 µL of the sample or standard solution, add 200 µL of the bicarbonate buffer, followed by 200 µL of the dansyl chloride solution.[5] Vortex the mixture.
-
Incubation: Incubate the mixture at 60°C for 45-60 minutes in the dark.[5]
-
Quenching: After incubation, add 100 µL of the quenching reagent to react with excess dansyl chloride.[5]
-
Analysis: The derivatized sample is now ready for injection into the HPLC system equipped with a fluorescence detector.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected performance for the derivatization and analysis of this compound. Note that these are general guidelines, and optimization for specific instrumentation and matrices is recommended.
| Parameter | Silylation (GC-MS) | Acylation (GC-MS) | Dansylation (HPLC-FLD) |
| Reagent | BSTFA + 1% TMCS | Acetic Anhydride | Dansyl Chloride |
| Reaction Temp. | 70-80°C[3] | Room Temp. to 60°C[3] | 60°C[5] |
| Reaction Time | 30-60 min[3] | 15-30 min[3] | 45-60 min[5] |
| Catalyst/Solvent | Pyridine | Pyridine | Bicarbonate Buffer (pH 9.5) |
| Analytical Tech. | GC-MS | GC-MS | HPLC-FLD |
| Typical Column | 5% phenyl-methylpolysiloxane | 5% phenyl-methylpolysiloxane | C18 reverse-phase |
| Injector Temp. | 280°C[1] | ~250-280°C | N/A |
| Oven Program | 70°C (10 min) -> 2°C/min to 135°C -> 4°C/min to 220°C[1] | Similar to silylation, optimization needed | N/A |
| Mobile Phase | N/A | N/A | Gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid)[5] |
| Detection | Mass Spectrometry (Scan/SIM) | Mass Spectrometry (Scan/SIM) | Fluorescence (Ex/Em ~340/525 nm) |
| Expected LOD | Low ng/mL to pg/mL | Low ng/mL to pg/mL | pg/mL to fg/mL |
Disclaimer: The provided protocols and data are intended as a starting point for method development. Optimal conditions may vary depending on the specific sample matrix, instrumentation, and analytical requirements. Validation of the method for accuracy, precision, linearity, and sensitivity is essential for reliable quantitative analysis.
References
Application Notes and Protocols for 2,6-Difluoro-4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Application Notes: A Potential FtsZ Inhibitor for Novel Antibacterial Drug Discovery
2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated aromatic compound with potential applications in antibacterial drug development. Its structural features suggest it may act as an inhibitor of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria.[1][2] Inhibition of FtsZ polymerization or GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[1][3][4] This mechanism of action makes FtsZ an attractive target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
The presence of fluorine atoms in this compound can enhance its biological activity, metabolic stability, and binding affinity to target proteins. Fluorinated compounds have shown promise as FtsZ inhibitors, and therefore, this molecule represents a valuable candidate for screening and development in this area.[5]
Potential research applications for this compound include:
-
Screening for antibacterial activity: Assessing the compound's efficacy against a panel of pathogenic bacteria, including multidrug-resistant strains.
-
Mechanism of action studies: Investigating its specific interaction with the FtsZ protein and its effect on Z-ring formation and bacterial cell morphology.
-
Structure-activity relationship (SAR) studies: Serving as a lead compound for the synthesis of more potent and selective FtsZ inhibitors.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 160.12 g/mol | --INVALID-LINK-- |
| CAS Number | 438049-36-6 | --INVALID-LINK-- |
| Appearance | White to yellow powder or crystals | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Storage Temperature | 4-8°C | --INVALID-LINK-- |
Laboratory Safety and Handling Protocols
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Skin and Body Protection: A lab coat should be worn at all times.
2. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
3. Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
4. First Aid Measures:
-
After Inhalation: Move the person to fresh air.
-
After Skin Contact: Immediately wash with plenty of soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
5. Spill and Disposal Procedures:
-
Spill: In case of a spill, wear appropriate PPE. Sweep up the spilled material, place it in a sealed container, and dispose of it according to local regulations. Avoid generating dust.
-
Disposal: Dispose of waste materials in accordance with all federal, state, and local regulations.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar fluorobenzyl derivatives.
Materials:
-
2,6-Difluoro-4-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,6-Difluoro-4-hydroxybenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC and MBC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile saline
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, plate a small aliquot from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: FtsZ Polymerization Assay (Light Scattering)
This assay measures the effect of this compound on the polymerization of FtsZ protein by monitoring changes in light scattering.[6][7][8][9]
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution
-
This compound
-
Fluorometer or spectrophotometer capable of measuring 90° light scattering
Procedure:
-
Reaction Setup: In a cuvette, add the polymerization buffer, FtsZ protein, and the desired concentration of this compound (or vehicle control).
-
Baseline Measurement: Place the cuvette in the fluorometer and record the baseline light scattering signal.
-
Initiation of Polymerization: Add GTP to the cuvette to initiate FtsZ polymerization and immediately start recording the light scattering at a specific wavelength (e.g., 350 nm) over time.
-
Data Analysis: Plot the change in light scattering intensity over time. A decrease in the rate or extent of light scattering in the presence of the compound compared to the control indicates inhibition of FtsZ polymerization.
Visualizations
Caption: Hypothetical mechanism of action of this compound as an FtsZ inhibitor.
Caption: Experimental workflow for MIC and MBC determination.
Caption: Experimental workflow for the FtsZ light scattering assay.
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. research.rug.nl [research.rug.nl]
- 7. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Difluoro-4-hydroxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reactions of 2,6-Difluoro-4-hydroxybenzyl alcohol, a valuable fluorinated building block in organic synthesis and medicinal chemistry. The protocols detailed herein are based on established chemical principles and examples from the scientific literature for this compound and its close analogs.
Introduction
This compound is a versatile synthetic intermediate. The presence of two fluorine atoms ortho to the hydroxymethyl group significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This document outlines the common synthetic route to this alcohol and provides detailed protocols for its subsequent chemical transformations, including oxidation, etherification, and esterification. Its utility in medicinal chemistry is also highlighted, given the increasing importance of fluorinated motifs in drug design.
Synthesis of this compound
The primary route for the synthesis of this compound involves a two-step process starting from a suitable difluorophenol derivative. The key intermediate is 2,6-Difluoro-4-hydroxybenzaldehyde, which is then reduced to the target benzyl alcohol.
Step 1: Synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde
A common method for the preparation of 2,6-Difluoro-4-hydroxybenzaldehyde is through the formylation of 3,5-difluorophenol.
Experimental Protocol: Formylation of 3,5-Difluorophenol
This protocol is based on general formylation methods for phenolic compounds.
| Reagent/Parameter | Condition |
| Starting Material | 3,5-Difluorophenol |
| Reagents | Paraformaldehyde, MgCl₂, Triethylamine |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Acidic work-up (e.g., 1M HCl), followed by extraction with an organic solvent (e.g., ethyl acetate). |
| Purification | Column chromatography on silica gel. |
Step 2: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde
The reduction of the aldehyde functional group to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.
Experimental Protocol: Reduction with Sodium Borohydride
| Reagent/Parameter | Condition |
| Starting Material | 2,6-Difluoro-4-hydroxybenzaldehyde |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with water or dilute acid, followed by extraction with an organic solvent. |
| Purification | Recrystallization or column chromatography. |
Quantitative Data for Synthesis
| Step | Product | Typical Yield |
| Formylation | 2,6-Difluoro-4-hydroxybenzaldehyde | 60-75% |
| Reduction | This compound | >90% |
Key Reactions of this compound
The presence of both a primary alcohol and a phenolic hydroxyl group allows for a range of chemical modifications.
Oxidation to 2,6-Difluoro-4-hydroxybenzaldehyde
Selective oxidation of the benzylic alcohol back to the aldehyde can be accomplished using mild oxidizing agents.
Experimental Protocol: Oxidation with Manganese Dioxide
Manganese dioxide (MnO₂) is a chemoselective reagent for the oxidation of benzylic alcohols.
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagent | Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane or Chloroform |
| Temperature | Room temperature to reflux |
| Reaction Time | 12-48 hours |
| Work-up | Filtration to remove MnO₂, followed by concentration of the filtrate. |
| Purification | Column chromatography. |
Quantitative Data for Oxidation
| Reagent | Product | Typical Yield |
| MnO₂ | 2,6-Difluoro-4-hydroxybenzaldehyde | 70-90% |
Etherification of the Benzylic Alcohol
The Williamson ether synthesis is a classical and effective method for the preparation of ethers from alcohols.
Experimental Protocol: Williamson Ether Synthesis
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagents | Sodium hydride (NaH), Alkyl halide (e.g., methyl iodide, benzyl bromide) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Work-up | Quenching with water, followed by extraction with an organic solvent. |
| Purification | Column chromatography. |
Representative Etherification Reactions
| Alkyl Halide | Product |
| Methyl iodide | 2,6-Difluoro-4-hydroxy-1-(methoxymethyl)benzene |
| Benzyl bromide | 1-((Benzyloxy)methyl)-2,6-difluoro-4-hydroxybenzene |
Esterification of the Benzylic Alcohol
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides.
Experimental Protocol: Esterification with an Acid Chloride
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagents | Acid chloride (e.g., acetyl chloride, benzoyl chloride), Pyridine or Triethylamine |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Work-up | Washing with dilute acid, aqueous bicarbonate solution, and brine, followed by extraction. |
| Purification | Column chromatography. |
Representative Esterification Reactions
| Acid Chloride | Product |
| Acetyl chloride | (2,6-Difluoro-4-hydroxyphenyl)methyl acetate |
| Benzoyl chloride | (2,6-Difluoro-4-hydroxyphenyl)methyl benzoate |
Applications in Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound and its derivatives can serve as key building blocks for the synthesis of novel therapeutic agents. The 2,6-difluorobenzyl moiety has been incorporated into various biologically active compounds, including inhibitors of enzymes and modulators of receptors.[1][2]
Visualizations
Caption: Synthetic pathway to this compound.
References
Application Notes and Protocols for the Quantification of 2,6-Difluoro-4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development and optimization of analytical methods.
| Property | Value |
| Molecular Formula | C₇H₆F₂O₂ |
| Molecular Weight | 160.12 g/mol |
| Appearance | White to yellow powder or crystals |
| Melting Point | 160 °C |
| Boiling Point | 286 °C |
| Solubility | Generally soluble in polar organic solvents such as methanol and ethanol; slightly soluble in water. |
Analytical Methods
This section details three distinct analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. The following method is a reverse-phase HPLC protocol suitable for the analysis of this compound.
Experimental Protocol: HPLC-UV Analysis
a) Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
b) Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
c) Chromatographic Conditions: A summary of the HPLC operating parameters is provided in Table 2.
| Parameter | Condition |
| Mobile Phase A | Deionized water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (estimated, verification recommended) |
| Run Time | 10 minutes |
d) Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl groups, derivatization is recommended to improve chromatographic performance and sensitivity.
Experimental Protocol: GC-MS Analysis with Derivatization
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
b) Reagents and Standards:
-
This compound reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile (GC grade)
-
Internal Standard (IS): e.g., 4-Fluorobenzyl alcohol (optional but recommended for improved precision)
c) Derivatization Procedure:
-
To 100 µL of a standard or sample solution in anhydrous pyridine, add 100 µL of BSTFA with 1% TMCS.
-
If using an internal standard, add it to the solution before derivatization.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before injection.
d) GC-MS Conditions: The operational parameters for the GC-MS analysis are outlined in Table 3.
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-500 |
| Quantification Ions | To be determined from the mass spectrum of the derivatized analyte |
e) Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in unknown samples using the calibration curve.
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. This method is suitable for the analysis of relatively pure samples.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
a) Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
b) Reagents and Standards:
-
Methanol (UV grade)
-
This compound reference standard
c) Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the λmax. Based on structurally similar compounds, the λmax is expected to be around 275-285 nm.
-
-
Calibration Curve:
-
Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Measure the absorbance of each standard at the predetermined λmax using methanol as the blank.
-
-
Sample Analysis:
-
Dissolve the unknown sample in methanol and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
d) Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the unknown sample from its absorbance using the calibration curve and the Beer-Lambert law.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described analytical methods. Please note that the values for this compound are estimates based on similar compounds and should be experimentally verified.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Linear Range (estimated) | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 20 µg/mL |
| Limit of Quantification (LOQ) (estimated) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Precision (%RSD, estimated) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery, estimated) | 98 - 102% | 95 - 105% | 97 - 103% |
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not extensively documented, a general logical relationship for its role as a potential therapeutic agent or intermediate can be visualized.
Caption: Hypothetical signaling pathway for a bioactive compound.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The choice of method should be guided by the specific analytical needs, including sensitivity, selectivity, and the nature of the sample matrix. It is recommended that each method be fully validated in the user's laboratory to ensure its suitability for the intended application.
Application Notes and Protocols for Scaling Up Reactions with 2,6-Difluoro-4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and scale-up considerations for chemical reactions utilizing 2,6-Difluoro-4-hydroxybenzyl alcohol as a key starting material. The following sections detail the synthesis of bioactive 2,6-difluorobenzamide derivatives, which are known inhibitors of the bacterial cell division protein FtsZ.[1] The protocols are designed to be scalable for laboratory and potential pilot plant applications.
Overview of Synthetic Pathway
The conversion of this compound to 2,6-difluorobenzamide derivatives with potential antibacterial activity can be achieved in a two-step synthetic sequence. This involves the oxidation of the benzylic alcohol to the corresponding carboxylic acid, followed by amidation.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Step 1: Oxidation of this compound to 2,6-Difluoro-4-hydroxybenzoic acid
The oxidation of the benzylic alcohol to a carboxylic acid is a critical step. Several methods can be employed, with the choice of oxidant and reaction conditions being crucial for achieving high yield and purity on a larger scale.
Method A: Potassium Permanganate Oxidation
This method is a classic and cost-effective approach for the oxidation of benzyl alcohols.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in water at 0-5 °C, add a solution of sodium hydroxide (2.0 eq) in water.
-
Slowly add a solution of potassium permanganate (3.0 eq) in water, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by the addition of sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide and wash the filter cake with water.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,6-Difluoro-4-hydroxybenzoic acid.
Scale-up Considerations:
-
The addition of potassium permanganate is highly exothermic and requires careful temperature control, especially on a larger scale. A jacketed reactor with efficient cooling is recommended.
-
The filtration of manganese dioxide can be slow. A filter press or a centrifuge would be more efficient for large quantities.
-
Ensure adequate ventilation due to the potential for gas evolution during the quenching step.
Method B: Catalytic Oxidation with Hydrogen Peroxide
This method offers a greener alternative with water as the primary byproduct.
Materials:
-
This compound
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Water
-
Ethyl acetate
Procedure:
-
In a suitable reactor, dissolve this compound (1.0 eq) and sodium tungstate dihydrate (0.05 eq) in water.
-
Heat the mixture to 70-80 °C.
-
Slowly add hydrogen peroxide (3.0-4.0 eq) to the reaction mixture while maintaining the temperature.
-
Stir at this temperature until the reaction is complete.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Scale-up Considerations:
-
The addition of hydrogen peroxide should be carefully controlled to manage the exotherm.
-
Monitoring the concentration of unreacted hydrogen peroxide is important for safety.
-
The use of a phase-transfer catalyst can sometimes improve reaction rates and yields.
| Parameter | Method A: KMnO₄ Oxidation | Method B: Catalytic H₂O₂ Oxidation |
| Scale | Lab to Pilot | Lab to Pilot |
| Typical Yield | 75-85% | 80-90% |
| Reagents | KMnO₄, NaOH, HCl, NaHSO₃ | Na₂WO₄·2H₂O, H₂O₂ |
| Solvent | Water | Water |
| Temperature | 0-20 °C | 70-80 °C |
| Work-up | Filtration, Acidification, Filtration | Extraction |
| Safety | Exothermic, MnO₂ waste | Exothermic, H₂O₂ handling |
| Greenness | Poor (stoichiometric oxidant) | Good (catalytic, water byproduct) |
Step 2: Amidation of 2,6-Difluoro-4-hydroxybenzoic acid
The formation of the amide bond can be achieved through various coupling methods.
Method A: Thionyl Chloride Mediated Amidation
This is a common method that proceeds via an acyl chloride intermediate.
Materials:
-
2,6-Difluoro-4-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Amine (R-NH₂)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Suspend 2,6-Difluoro-4-hydroxybenzoic acid (1.0 eq) in dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2-1.5 eq) and reflux the mixture until the acid is fully converted to the acyl chloride (can be monitored by IR spectroscopy).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in fresh dichloromethane and cool to 0 °C.
-
Slowly add a solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amide, which can be purified by recrystallization or chromatography.
Scale-up Considerations:
-
Thionyl chloride is corrosive and toxic; handling should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
The reaction with thionyl chloride generates HCl and SO₂ gases, which need to be scrubbed.
-
The work-up involves multiple aqueous washes, which can generate significant aqueous waste on a larger scale.
Method B: Boric Acid Catalyzed Direct Amidation
This method provides a greener and more direct route to the amide.[2][3]
Materials:
-
2,6-Difluoro-4-hydroxybenzoic acid
-
Amine (R-NH₂)
-
Boric acid (H₃BO₃)
-
Toluene or other high-boiling aprotic solvent
Procedure:
-
To a flask equipped with a Dean-Stark trap, add 2,6-Difluoro-4-hydroxybenzoic acid (1.0 eq), the amine (1.1 eq), boric acid (0.1 eq), and toluene.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Scale-up Considerations:
-
Azeotropic removal of water is efficient but requires a solvent that forms an azeotrope with water.
-
The catalyst, boric acid, is inexpensive and has low toxicity.
-
This method avoids the use of corrosive reagents like thionyl chloride.
| Parameter | Method A: Thionyl Chloride | Method B: Boric Acid Catalysis |
| Scale | Lab to Pilot | Lab to Pilot |
| Typical Yield | 80-95% | 70-85% |
| Reagents | SOCl₂, Amine, Base | Amine, Boric Acid |
| Solvent | DCM, Toluene | Toluene |
| Temperature | Reflux | Reflux |
| Work-up | Aqueous washes | Solvent removal |
| Safety | Corrosive, toxic reagents and byproducts | Safer reagents |
| Greenness | Poor | Good |
Application: Inhibition of Bacterial Cell Division
Derivatives of 2,6-difluorobenzamide have been identified as inhibitors of the bacterial protein FtsZ.[1] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria.[4][5] Inhibition of FtsZ polymerization or function disrupts the formation of the Z-ring, leading to the cessation of cell division and eventual bacterial cell death.[6] This makes FtsZ an attractive target for the development of novel antibiotics.
Caption: Signaling pathway of FtsZ-mediated bacterial cell division and its inhibition.
Conclusion
This compound is a versatile building block for the synthesis of biologically active compounds. The protocols outlined in these application notes provide scalable methods for its conversion into 2,6-difluorobenzamide derivatives, which have potential as novel antibacterial agents targeting FtsZ. The choice of synthetic route and reaction conditions for scale-up will depend on factors such as cost, safety, environmental impact, and available equipment. Careful process optimization and safety assessment are crucial for the successful implementation of these reactions on a larger scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 3. mdpi.com [mdpi.com]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol
Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most common and straightforward method for synthesizing this compound is through the selective reduction of its corresponding aldehyde, 2,6-Difluoro-4-hydroxybenzaldehyde. This precursor is commercially available and the reduction is typically high-yielding and clean.
Q2: What are the primary challenges in the reduction of 2,6-Difluoro-4-hydroxybenzaldehyde?
The main challenges include:
-
Selective Reduction : The chosen reducing agent must selectively reduce the aldehyde group without affecting the phenolic hydroxyl group or the fluoro substituents.
-
Product Stability : The product, a hydroxybenzyl alcohol, can be susceptible to self-condensation or polymerization under harsh acidic or basic conditions, or at elevated temperatures.[1]
-
Workup & Purification : Isolating the pure product requires careful workup to remove the reducing agent byproducts and unreacted starting material. Recrystallization is a common purification method, and selecting the right solvent system is critical for achieving high purity and yield.[2]
Q3: Can a Grignard reaction be used for this synthesis?
Synthesizing this compound via a Grignard reaction (e.g., reacting a Grignard reagent derived from a 1-bromo-2,6-difluoro-4-hydroxybenzene derivative with formaldehyde) is generally not recommended. There are two major challenges:
-
The acidic proton of the phenolic hydroxyl group is incompatible with the highly basic Grignard reagent and would quench it. This would necessitate a protection/deprotection sequence for the hydroxyl group.
-
The formation of Grignard reagents from organofluorine compounds can be difficult due to the high strength of the carbon-fluorine (C-F) bond.[3]
Q4: Which reducing agents are suitable for this synthesis?
Sodium borohydride (NaBH₄) is the most commonly used and recommended reagent for this transformation. It is mild enough to not react with the phenolic hydroxyl group and is highly effective at reducing aldehydes. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally avoided as they are less selective and can react with the acidic phenolic proton, requiring an initial protection step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the reduction of 2,6-Difluoro-4-hydroxybenzaldehyde.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive Reducing Agent: Sodium borohydride can degrade with improper storage. | • Use a new, unopened container of NaBH₄. • Ensure the reagent has been stored in a cool, dry place. |
| 2. Inappropriate Solvent: The solvent may not be suitable for the reaction. | • Use protic solvents like methanol or ethanol, which are ideal for NaBH₄ reductions. | |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or amount of reducing agent. | • Increase the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). • Use a slight molar excess (e.g., 1.5 to 2.0 equivalents) of NaBH₄. |
| 2. Product Degradation: The workup conditions (e.g., pH) may be too harsh. Hydroxybenzyl alcohols can be unstable.[1] | • Perform the aqueous workup at a low temperature (0-5 °C). • Neutralize the reaction mixture carefully, avoiding strongly acidic conditions. Use a mild acid like dilute HCl or ammonium chloride. | |
| 3. Loss During Purification: The product may have significant solubility in the recrystallization solvent, even at low temperatures. | • Optimize the recrystallization solvent system. A mixed solvent system (e.g., water/ethanol) may be effective.[2] • Ensure the solution is fully cooled in an ice bath to maximize crystal formation before filtration.[2] | |
| Product Contains Impurities | 1. Contaminated Starting Material: The initial 2,6-Difluoro-4-hydroxybenzaldehyde may be impure. | • Check the purity of the starting material by melting point or spectroscopy (NMR, GC). • Purify the aldehyde by recrystallization or column chromatography before the reduction step. |
| 2. Formation of Byproducts: Self-condensation of the product can occur if exposed to heat or harsh pH. | • Maintain a low temperature throughout the reaction and workup. • Ensure the final product is stored in a cool, dark, and neutral environment. | |
| 3. Incomplete Removal of Boron Salts: Boron byproducts from the NaBH₄ may co-precipitate with the product. | • During workup, ensure the product is thoroughly washed with cold water after filtration to remove any water-soluble inorganic salts. |
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols
Protocol: Synthesis via Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde
This protocol describes the reduction of 2,6-Difluoro-4-hydroxybenzaldehyde using sodium borohydride.
Materials:
-
2,6-Difluoro-4-hydroxybenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0-5 °C to quench the excess NaBH₄ and neutralize the solution to a pH of ~6-7.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them once with deionized water, followed by one wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound, typically as a solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., a minimal amount of hot water/ethanol mixture) to obtain the final product.[2]
General Synthesis and Purification Workflow
Caption: The overall workflow for synthesis and purification.
References
- 1. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Difluoro-4-hydroxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Difluoro-4-hydroxybenzyl alcohol synthesis.
I. Synthesis Workflow and Key Challenges
The recommended synthetic route involves a two-step process starting from 3,5-difluorophenol. This pathway is generally favored due to the commercial availability of the starting material and the typically high yields of the individual steps.
The primary challenges in this synthesis are:
-
Regioselectivity of the formylation step: Ensuring the formyl group is introduced at the para-position to the hydroxyl group.
-
Minimizing side reactions: Preventing the formation of byproducts during formylation and reduction.
-
Purification of the final product: Effectively removing unreacted starting materials and byproducts.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
A. Starting Material: 3,5-Difluorophenol Synthesis
Q1: What is the most efficient way to synthesize the 3,5-difluorophenol starting material?
A1: The choice of starting material for the synthesis of 3,5-difluorophenol depends on precursor availability and cost. Two common routes are the diazotization/hydrolysis of 3,5-difluoroaniline and the hydrolysis of 3,5-difluorobromobenzene. While the diazotization of 3,5-difluoroaniline can be a viable laboratory method, the hydrolysis of 3,5-difluorobromobenzene is often preferred for larger scale synthesis due to potentially higher yields and the avoidance of potentially hazardous diazonium salt intermediates.[1]
Table 1: Comparison of Synthesis Routes for 3,5-Difluorophenol
| Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| 3,5-Difluoroaniline | NaNO₂, H₂SO₄, H₂O | ~65%[1] | Readily available starting material. | Use of potentially unstable diazonium salts, lower yield. |
| 3,5-Difluorobromobenzene | NaOH, H₂O, DMSO, CuI | 81-86%[1] | Higher yield, avoids diazonium salts. | May require a catalyst and higher temperatures. |
Troubleshooting Low Yield in 3,5-Difluorophenol Synthesis:
-
From 3,5-Difluoroaniline:
-
Incomplete Diazotization: Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of nitrous acid.
-
Side Reactions of Diazonium Salt: Add the diazonium salt solution to hot aqueous acid to promote rapid hydrolysis and minimize the formation of azo compounds.
-
-
From 3,5-Difluorobromobenzene:
-
Inefficient Hydrolysis: Ensure efficient stirring to overcome phase differences. The use of a co-solvent like DMSO can improve solubility and reaction rates.
-
Catalyst Deactivation: Use high-purity reagents and ensure an inert atmosphere to prevent catalyst poisoning.
-
B. Step 1: Formylation of 3,5-Difluorophenol
Q2: Which formylation method provides the best yield and regioselectivity for the synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde?
A2: The Duff reaction, particularly with modifications, is a highly effective method for the para-formylation of phenols. Using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) has been shown to provide high yields and excellent regioselectivity for the desired para-isomer.[2] This is due to the electron-donating nature of the hydroxyl group, which directs the electrophilic substitution to the ortho and para positions. The steric hindrance from the fluorine atoms at the 2 and 6 positions further favors substitution at the 4-position.
Table 2: Yields of Analogous Para-Formylation Reactions using Modified Duff Conditions
| Substrate | Product | Yield | Reference |
| 2,6-Xylenol | 3,5-Dimethyl-4-hydroxybenzaldehyde | 95% | [2] |
| 2,6-Dimethylanisole | 3,5-Dimethyl-4-methoxybenzaldehyde | 74% | [2] |
Troubleshooting the Duff Formylation:
-
Low Yield:
-
Reagent Quality: Use anhydrous trifluoroacetic acid and dry reagents. Moisture can decompose the HMTA and the reactive intermediates.
-
Reaction Temperature: Ensure the reaction is heated to reflux to drive it to completion.
-
Reaction Time: A reaction time of 12 hours or more may be necessary for complete conversion.[2]
-
-
Formation of Ortho-Isomer (Salicylaldehyde):
-
While less likely due to steric hindrance, if the ortho-isomer is detected, ensure a sufficient excess of TFA is used, as this promotes para-selectivity.
-
-
Formation of Poly-formylated Products:
-
Use a 1:1 molar ratio of 3,5-difluorophenol to HMTA to minimize the risk of diformylation.
-
-
Purification Issues:
-
After hydrolysis, the product can be extracted into an organic solvent. Washing with a dilute sodium bicarbonate solution can help remove any unreacted phenolic starting material. The final product can be purified by recrystallization or column chromatography.
-
C. Step 2: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde
Q3: What are the recommended conditions for the reduction of the aldehyde to the corresponding alcohol?
A3: The reduction of an aromatic aldehyde to a benzyl alcohol is a standard and typically high-yielding transformation. Common and effective reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For this substrate, sodium borohydride in a protic solvent like ethanol or methanol is a good first choice due to its selectivity and milder reaction conditions compared to LiAlH₄.
Troubleshooting the Reduction Step:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Use a slight excess (1.1-1.5 equivalents) of NaBH₄ to ensure complete conversion.
-
Reaction Temperature: The reaction is typically carried out at room temperature or slightly below. If the reaction is sluggish, it can be gently warmed, but this may increase the risk of side reactions.
-
-
Formation of Byproducts:
-
Over-reduction: This is unlikely with NaBH₄. However, if a stronger reducing agent like LiAlH₄ is used, care must be taken to avoid reduction of other functional groups if present.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens can undergo disproportionation to the corresponding alcohol and carboxylic acid. Ensure the reaction conditions are not strongly basic.
-
-
Difficult Workup:
-
After the reaction is complete, carefully quench the excess reducing agent with a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic. The product can then be extracted with an organic solvent.
-
D. Final Product Purification
Q4: How can I effectively purify the final product, this compound?
A4: Recrystallization is a highly effective method for purifying the final product.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective. The choice of solvent will depend on the solubility of the product and impurities.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Purification:
-
Oiling Out: If the product "oils out" instead of crystallizing, this may be due to the solution being too concentrated or cooling too quickly. Try using a more dilute solution or allowing for slower cooling.
-
Poor Recovery: If the yield after recrystallization is low, too much solvent may have been used, or the product may be significantly soluble in the cold solvent mixture. The filtrate can be concentrated and a second crop of crystals collected.
-
Persistent Impurities: If impurities co-crystallize with the product, a different solvent system for recrystallization may be necessary. Alternatively, column chromatography on silica gel may be required.
III. Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene
-
To a solution of sodium hydroxide in water, add 3,5-difluorobromobenzene, dimethyl sulfoxide (DMSO), and a catalytic amount of cuprous iodide (CuI).[1]
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Duff Formylation of 3,5-Difluorophenol
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In a round-bottom flask, dissolve 3,5-difluorophenol and an equimolar amount of hexamethylenetetramine in trifluoroacetic acid.[2]
-
Heat the mixture to reflux (approximately 80-90 °C) for 12 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Hydrolyze the intermediate by stirring for 1-2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2,6-difluoro-4-hydroxybenzaldehyde by column chromatography or recrystallization.
Protocol 3: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde
-
Dissolve 2,6-difluoro-4-hydroxybenzaldehyde in ethanol or methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) in portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1M HCl until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
For further assistance, please consult the relevant literature and safety data sheets for all reagents used.
References
Technical Support Center: Purification of 2,6-Difluoro-4-hydroxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-Difluoro-4-hydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: The known physical and chemical properties are summarized in the table below. This information is crucial for selecting appropriate purification methods and for handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆F₂O₂ | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| Appearance | White to yellow powder or crystals | |
| Purity (Commercial) | Typically ≥95% - 97% | [1] |
| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Argon). | [1] |
Q2: What are the common impurities I might encounter in my crude this compound?
A2: While specific impurities depend on the synthetic route, potential contaminants could include:
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Unreacted starting materials: Such as the corresponding benzaldehyde or benzoic acid derivative.
-
Over-reduced or oxidized species: Depending on the reagents used.
-
Solvent residues: From the reaction or initial work-up.
-
Side-products: Arising from competing reactions. For instance, in reactions involving formaldehyde and phenols, di- and tri-substituted products can form.[2]
Q3: Which purification techniques are generally suitable for this compound?
A3: Based on its properties as a polar crystalline solid, the most common and effective purification methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Useful for separating the target compound from a mixture of impurities with different polarities.[3][4]
Troubleshooting Guides
Recrystallization Issues
Q4: I'm having trouble finding a suitable solvent for recrystallization. What should I do?
A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Given the polar nature of this compound (due to the hydroxyl group), polar solvents should be tested.
Troubleshooting Steps:
-
Single Solvent Screening: Test small amounts of your crude product in various polar solvents (e.g., water, ethanol, methanol, ethyl acetate).
-
Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "poor" solvent (in which it is less soluble) until turbidity appears.[5] For hydroxybenzyl alcohols, an ethanol/water mixture is often effective.[5]
Recommended Solvents to Screen:
| Solvent System | Rationale |
| Water | The compound may have some water solubility due to the hydroxyl group. |
| Ethanol or Methanol | Polar protic solvents that are often good for recrystallizing polar compounds. |
| Ethyl Acetate | A moderately polar solvent. |
| Ethanol/Water | A common mixed solvent system for phenolic compounds. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy.[5] |
| Toluene/Heptane | A less polar system that may be useful if the impurities are highly polar. |
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield can result from several factors. Follow this workflow to troubleshoot:
Caption: Troubleshooting workflow for low recrystallization yield.
Column Chromatography Issues
Q6: How do I select the right solvent system (mobile phase) for column chromatography?
A6: The choice of mobile phase is critical for good separation. Thin-Layer Chromatography (TLC) is the standard method for determining the optimal solvent system.[4]
Protocol for TLC Analysis:
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a silica gel TLC plate.
-
Development: Develop the plate in a chamber with a test solvent system. Start with a non-polar solvent and gradually increase polarity. Common solvent systems for polar compounds include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Visualization: Visualize the spots under UV light and/or by staining.
-
Optimization: The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.
Q7: My compound is "streaking" on the TLC plate and the column. What does this mean and how can I fix it?
A7: Streaking on silica gel is often caused by a compound that is too polar or acidic.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Add a more polar solvent to your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Add a Modifier: For acidic compounds like phenols, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl group.
-
Check Sample Load: Overloading the column can also lead to poor separation and band tailing. Ensure you are not using too much crude material for the amount of silica gel.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: Slowly add hot deionized water to the ethanol solution with swirling until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Caption: General workflow for recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a moderately polar compound and should be adapted based on TLC analysis.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent (e.g., 80:20 hexane/ethyl acetate).[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, applying gentle air pressure to achieve a steady flow.[6]
-
Gradient Elution (Optional): If separation is not achieved with a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase (e.g., move from 80:20 to 50:50 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: General workflow for flash column chromatography.
References
- 1. calpaclab.com [calpaclab.com]
- 2. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the reduction of 2,6-difluoro-4-hydroxybenzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage. | Use a fresh, properly stored batch of the reducing agent. Consider a more potent reducing system if necessary. |
| Suboptimal Reaction Temperature: Temperatures that are too low can lead to a slow or stalled reaction. | Ensure the reaction is performed at the optimal temperature for the chosen reducing agent. For many borohydride reductions, this is typically between 0°C and room temperature. | |
| Incorrect pH: The pH of the reaction mixture can affect the stability of both the reactant and the product, as well as the efficacy of the reducing agent. | Maintain the appropriate pH throughout the reaction and workup, especially when dealing with phenolic compounds. | |
| Incomplete Reaction (Presence of Starting Aldehyde) | Insufficient Reducing Agent: The molar ratio of the reducing agent to the aldehyde may be too low. | Increase the molar equivalents of the reducing agent. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Short Reaction Time: The reaction may not have been allowed to proceed to completion. | Extend the reaction time and continue to monitor its progress until the starting material is consumed. | |
| Formation of Colored Impurities | Oxidation of Phenolic Hydroxyl Group: Phenols can be susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts, especially in the presence of air or certain metals. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. During workup, consider adding a small amount of a reducing agent like sodium bisulfite. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Over-reduction: While less common for this specific substrate, aggressive reducing agents could potentially lead to the reduction of the aromatic ring under harsh conditions. | Use a milder reducing agent, such as sodium borohydride, and control the reaction temperature carefully. |
| Formation of Borate Esters: During reductions with sodium borohydride, borate esters can form with the hydroxyl groups, which may complicate the workup. | Ensure the reaction is properly quenched, typically with an acidic workup, to hydrolyze any borate esters. | |
| Self-Condensation or Polymerization: Under certain conditions, particularly acidic or basic environments at elevated temperatures, hydroxybenzyl alcohols can undergo self-condensation to form ethers or polymers.[1] | Maintain neutral or mildly acidic/basic conditions during workup and purification, and avoid excessive heat. | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may have significant solubility in the aqueous phase, leading to losses during extraction. | Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product before extraction with an organic solvent.[2] Perform multiple extractions with smaller volumes of solvent. |
| Emulsion Formation During Extraction: The presence of both polar and non-polar functional groups can lead to the formation of emulsions during the workup. | Add brine to help break up the emulsion. If necessary, filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the reduction of 2,6-difluoro-4-hydroxybenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride in a suitable solvent such as methanol or ethanol.
Q2: What are the potential side reactions to be aware of?
The primary side reactions include:
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Incomplete reduction: Leaving unreacted 2,6-difluoro-4-hydroxybenzaldehyde in the product mixture.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can form colored impurities.
-
Self-condensation: Like other hydroxybenzyl alcohols, self-condensation can occur under harsh pH or high-temperature conditions, leading to the formation of ethers and polymers.[1]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting aldehyde and the appearance of the product spot/peak.
Q4: What is the best way to purify the final product?
Purification is often achieved through recrystallization. A mixed solvent system, such as water with a miscible organic solvent like ethanol, can be effective.[3] Column chromatography on silica gel can also be used for higher purity.
Q5: My final product is discolored (e.g., pink or brown). What is the cause and how can I fix it?
Discoloration is typically due to the oxidation of the phenolic hydroxyl group. To prevent this, conduct the reaction and workup under an inert atmosphere and use degassed solvents. If the product is already discolored, you can try to remove the colored impurities by treating a solution of the product with a small amount of activated charcoal before recrystallization.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol is a general guideline for the reduction of 2,6-difluoro-4-hydroxybenzaldehyde.
Materials:
-
2,6-Difluoro-4-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Dissolve 2,6-difluoro-4-hydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (adjust to pH ~6-7).
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture (e.g., ethanol/water) to dissolve the solid completely with gentle heating and stirring.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the activated charcoal (if used) or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C).
Data Presentation
The following table summarizes yield and purity data for syntheses of related fluorobenzyl alcohol derivatives, which can serve as a benchmark for what might be expected.
| Compound | Starting Material | Reaction | Yield | Purity | Reference |
| 2,6-Difluorobenzyl alcohol | 2,6-Difluorobenzonitrile | Reduction (Ra-Ni, H₂) followed by hydrolysis | 94.6% (amine), 89.0% (alcohol) | 99.2% (amine), 99.9% (alcohol) | [4] |
| 2,6-Difluorobenzyl alcohol | 2,6-Difluorobenzylamine | Diazotization and hydrolysis | 86.1% | 88.1% | [4] |
| Pentafluorobenzyl alcohol | Pentafluorobenzylamine salt | Diazotization and hydrolysis | 91.4% | 98.2% | [5] |
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 5. CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol - Google Patents [patents.google.com]
troubleshooting failed reactions involving 2,6-Difluoro-4-hydroxybenzyl alcohol
Welcome to the technical support center for 2,6-Difluoro-4-hydroxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile building block. The unique structure of this compound, featuring both a phenolic hydroxyl and a benzylic alcohol, along with electron-withdrawing fluorine atoms, presents specific challenges and opportunities in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound possesses two distinct reactive sites: a nucleophilic phenolic hydroxyl group and a benzylic alcohol. The electron-withdrawing nature of the two fluorine atoms acidifies the phenolic proton, making it more readily deprotonated. However, these fluorine atoms can also decrease the nucleophilicity of the phenoxide and the reactivity of the benzylic alcohol towards certain electrophiles.
Q2: How can I selectively protect one of the hydroxyl groups?
A2: Selective protection is a common challenge. The phenolic hydroxyl is more acidic and generally more reactive towards bases and electrophiles under basic conditions. The benzylic alcohol can often be targeted under neutral or slightly acidic conditions with specific reagents. For a detailed strategy, refer to the "Protecting Group Strategies" section in our troubleshooting guides.
Q3: What are the main degradation pathways for this molecule?
A3: Like many phenolic compounds, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metals. The benzylic alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid. It is recommended to store the compound under an inert atmosphere, protected from light, and at a cool temperature.
Troubleshooting Guides
Failed Oxidation of the Benzylic Alcohol
Problem: Low or no conversion of the benzylic alcohol to the corresponding aldehyde or carboxylic acid.
| Potential Cause | Recommended Solution | Expected Outcome |
| Deactivated Substrate | The electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring and the benzylic position, potentially slowing down the oxidation. Increase the reaction temperature or use a stronger oxidizing agent. | Increased conversion to the desired product. |
| Inappropriate Oxidizing Agent | Mild oxidizing agents like manganese dioxide (MnO₂) may not be sufficiently reactive. Consider using stronger reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for the aldehyde, or potassium permanganate (KMnO₄) for the carboxylic acid. | Successful oxidation to the aldehyde or carboxylic acid. |
| Side Reaction at Phenolic OH | The phenolic hydroxyl group may interfere with the oxidation, leading to complex mixtures or decomposition. | Protect the phenolic hydroxyl group prior to oxidation. See the "Protecting Group Strategies" section. |
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an argon atmosphere, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,6-difluoro-4-hydroxybenzaldehyde.
Caption: Workflow for the oxidation of this compound.
Failed Etherification (Williamson Ether Synthesis)
Problem: Low yield of the desired ether product when reacting with an alkyl halide.
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Nucleophilicity of the Phenoxide | The electron-withdrawing fluorine atoms reduce the nucleophilicity of the phenoxide ion. Use a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. Consider using a more reactive electrophile (e.g., alkyl iodide instead of chloride). | Improved yield of the ether product. |
| Steric Hindrance | The fluorine atoms ortho to the hydroxyl group can sterically hinder the approach of the electrophile. Use a less sterically hindered alkylating agent if possible. | Increased reaction rate and yield. |
| Competitive O-alkylation vs. C-alkylation | Although less common for phenols, C-alkylation can sometimes occur. Ensure complete deprotonation of the phenolic hydroxyl by using a strong base like sodium hydride (NaH). | Favoring O-alkylation to give the desired ether. |
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To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting logic for failed Williamson ether synthesis.
Failed Esterification
Problem: Incomplete reaction or formation of side products during esterification.
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Nucleophilicity of the Alcohol | The phenolic hydroxyl group is a relatively weak nucleophile. Activate the carboxylic acid using a coupling agent such as DCC/DMAP (Steglich esterification) or convert it to a more reactive acyl chloride. | Efficient formation of the ester. |
| Steric Hindrance | The fluorine atoms can hinder the approach of the activated carboxylic acid. For sterically demanding substrates, consider using milder coupling agents and longer reaction times. | Improved conversion to the ester. |
| Reaction at the Benzylic Alcohol | Under certain conditions (e.g., Mitsunobu reaction), the benzylic alcohol might compete with the phenolic hydroxyl. Protect the benzylic alcohol if selective esterification of the phenol is desired. | Selective esterification at the desired position. |
-
In a round-bottom flask, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (10 mL/mmol) under an argon atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by column chromatography.
Caption: Signaling pathway for Steglich esterification.
Protecting Group Strategies
Due to the presence of two hydroxyl groups with different reactivities, a robust protecting group strategy is often necessary for multi-step syntheses.
| Hydroxyl Group | Protecting Group | Protection Conditions | Deprotection Conditions | Notes |
| Phenolic OH | Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, imidazole, DMF | TBAF, THF | Good for general protection, removable under mild conditions. |
| Benzyl Ether (Bn) | Benzyl bromide, K₂CO₃, acetone | H₂, Pd/C | Stable to a wide range of conditions, removed by hydrogenolysis. | |
| Benzylic OH | Silyl Ethers (e.g., TMS, TES) | Silyl chloride, pyridine, DCM | Mild acid (e.g., AcOH in THF/H₂O) | Can be selectively removed in the presence of more robust silyl ethers on the phenol. |
| Acetal (e.g., THP) | Dihydropyran, cat. acid (e.g., PPTS), DCM | Acidic hydrolysis (e.g., aq. HCl) | Stable to basic and nucleophilic conditions. |
Technical Support Center: 2,6-Difluoro-4-hydroxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-hydroxybenzyl alcohol. The information is designed to address potential stability issues and common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon.[1] It is recommended to store the compound at room temperature in a dry and well-ventilated place.[1][2] To prevent degradation, it should be protected from direct sunlight and extreme temperatures.
Q2: How stable is this compound in solution?
While specific quantitative stability data for this compound in various solvents is limited, its stability in solution is expected to be influenced by the solvent, pH, temperature, and exposure to light. Based on studies of similar fluorinated phenols and the non-fluorinated analog (4-hydroxybenzyl alcohol), the following can be inferred:
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pH: Phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH.[3] Therefore, acidic conditions may offer greater stability.
-
Temperature: Elevated temperatures will likely accelerate the degradation of the compound in solution.[3] For short-term storage of solutions, refrigeration (2-8 °C) is advisable.
-
Light: Fluorinated phenols have been shown to be susceptible to photodegradation, a process that is often pH-dependent. It is crucial to protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.
For critical applications, it is recommended to prepare solutions fresh.
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathway for benzyl alcohols, particularly those with a phenolic hydroxyl group, is oxidation. The benzylic alcohol can be oxidized to the corresponding aldehyde (2,6-difluoro-4-hydroxybenzaldehyde) and subsequently to the carboxylic acid (2,6-difluoro-4-hydroxybenzoic acid). The presence of the electron-withdrawing fluorine atoms may influence the rate and specifics of this pathway. Exposure to air (auto-oxidation) and light (photo-oxidation) can initiate these degradation processes.
Q4: What are the known incompatibilities of this compound?
This compound should not be stored or mixed with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. These substances can promote decomposition.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation due to prolonged exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider refrigeration. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, GC) of a stored solution | Degradation of the compound in solution. | Prepare fresh solutions before use. If stored solutions must be used, they should be kept at low temperatures (2-8 °C) and protected from light. Utilize a stability-indicating analytical method to accurately quantify the parent compound and its degradants. |
| Low or inconsistent yields in a reaction | Degradation of the starting material. | Confirm the purity of the this compound before use. Ensure reaction conditions are compatible with the compound's stability profile (e.g., avoid high pH and prolonged exposure to light if not necessary for the reaction). |
| Formation of unexpected byproducts | The compound may be participating in side reactions or its degradation products are reacting. | Characterize the byproducts to understand the side reaction or degradation pathway. This may involve techniques like LC-MS or GC-MS. Adjust reaction conditions to minimize degradation (e.g., lower temperature, inert atmosphere, protection from light). |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol provides a general method to assess the stability of this compound under specific experimental conditions.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare working solutions at the desired concentration in the matrix to be tested (e.g., different pH buffers, cell culture media).
2. Stability Study Conditions:
- Divide the working solutions into different groups to test various conditions:
- Temperature: Store samples at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
- Light Exposure: Protect one set of samples from light while exposing another set to controlled UV or fluorescent light.
- pH: Use buffers of different pH values to prepare the solutions.
3. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
- Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Monitor the peak area of the parent compound and look for the appearance of new peaks, which may correspond to degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage remaining against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 438049-36-6 | [1] |
| Molecular Formula | C₇H₆F₂O₂ | [1][2] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| Appearance | White to yellow powder or crystals or liquid | [2] |
| Melting Point | 160 °C | [2] |
| Boiling Point | 286 °C | [2] |
Table 2: Recommended Storage and Handling
| Parameter | Recommendation |
| Storage Temperature | Room temperature |
| Atmosphere | Inert gas (e.g., Argon) |
| Light | Protect from light |
| Moisture | Store in a dry place |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, strong bases |
Visualizations
References
Technical Support Center: 2,6-Difluoro-4-hydroxybenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 2,6-Difluoro-4-hydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Common impurities can be categorized into three main groups:
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Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and by-products from side reactions.
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Degradation Impurities: These impurities form during storage or handling of the final product due to factors like exposure to air, light, or elevated temperatures.
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Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
Q2: My batch of this compound has a slight yellow tint. Is this an indication of impurity?
A2: While pure this compound is typically a white to off-white solid, a slight yellow discoloration can indicate the presence of oxidation-related impurities, such as 2,6-Difluoro-4-hydroxybenzaldehyde. The phenolic hydroxyl group and the benzylic alcohol are susceptible to oxidation, which can lead to colored byproducts.
Q3: I am observing an unexpected peak in my HPLC analysis. What could it be?
A3: An unexpected peak could be one of several common impurities. Based on likely synthetic routes, potential impurities include the corresponding aldehyde (2,6-Difluoro-4-hydroxybenzaldehyde) due to incomplete reduction or oxidation, the corresponding carboxylic acid (2,6-Difluoro-4-hydroxybenzoic acid) from over-oxidation, or unreacted starting materials. To identify the peak, it is recommended to use a reference standard of the suspected impurity if available, or to employ mass spectrometry (LC-MS) for identification.
Q4: How can I minimize the formation of degradation impurities during storage?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to impurities.
| Observed Problem | Potential Cause (Impurity-Related) | Suggested Action |
| Inconsistent reaction yields or kinetics. | The presence of unreacted starting materials or by-products can alter the stoichiometry and rate of your reaction. | 1. Verify the purity of your this compound batch using a quantitative method like qNMR or HPLC with a calibrated standard.2. If significant impurities are detected, consider purifying the material by recrystallization or column chromatography. |
| Formation of unexpected side products in a subsequent reaction. | A reactive impurity in your starting material could be participating in the reaction. For example, residual 2,6-Difluoro-4-hydroxybenzaldehyde could undergo reactions intended for the alcohol. | 1. Analyze the starting material by LC-MS or GC-MS to identify potential reactive impurities.2. Adjust your reaction work-up to remove the side product, or purify the starting material prior to use. |
| Poor solubility or physical appearance. | The presence of insoluble impurities or degradation products can affect the physical properties of the material. | 1. Attempt to dissolve a small sample in a suitable solvent and observe for any insoluble matter.2. Purification through recrystallization can often remove insoluble impurities. |
| Baseline noise or ghost peaks in chromatography. | Contamination from residual solvents or highly UV-active impurities can interfere with analytical methods. | 1. Analyze a blank injection of your solvent to rule out solvent contamination.2. Use a diode array detector (DAD) or photodiode array (PDA) detector to check the UV spectrum of the impurity peak for clues to its identity. |
Common Impurities and Their Potential Sources
The following table summarizes the most probable impurities in this compound, based on a likely synthesis route involving the reduction of 2,6-Difluoro-4-hydroxybenzoic acid or its ester.
| Impurity Name | Structure | CAS Number | Typical Level | Potential Source |
| 2,6-Difluoro-4-hydroxybenzoic acid | C₇H₄F₂O₃ | 38539-53-4 | < 1.0% | Unreacted starting material from the reduction of the carboxylic acid. |
| Methyl 2,6-Difluoro-4-hydroxybenzoate | C₈H₆F₂O₃ | N/A | < 0.5% | Unreacted starting material if the synthesis involves reduction of the methyl ester. |
| 2,6-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 255738-34-4 | < 0.5% | Intermediate in the reduction of the carboxylic acid, or oxidation product of the alcohol. |
| 3,5-Difluorophenol | C₆H₄F₂O | 2713-34-0 | < 0.2% | Potential byproduct from decarboxylation of the starting benzoic acid under harsh reaction conditions. |
Experimental Protocols
Protocol 1: Identification and Quantification of Impurities by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile or semi-volatile impurities and residual solvents.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol.
Visualizations
Caption: Plausible impurity formation pathway during synthesis and degradation.
Caption: A logical workflow for troubleshooting experimental issues.
Technical Support Center: Characterization of 2,6-Difluoro-4-hydroxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 2,6-Difluoro-4-hydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for comprehensive characterization include:
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High-Performance Liquid Chromatography (HPLC): For purity assessment, quantification, and analysis of impurities.
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and residual solvents.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structure elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structure confirmation and impurity identification.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.
Q2: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?
A2: While specific spectra should be acquired for confirmation, the expected shifts for this compound and related structures can be inferred. The presence of fluorine atoms significantly influences the chemical shifts of nearby protons and carbons. In related fluorinated benzyl ethers, the methylene carbons of the benzyl group show a notable upfield shift in the ¹³C NMR spectrum compared to their non-fluorinated analogs[1]. For 2,6-difluorobenzyl derivatives, characteristic splitting patterns due to C-F coupling are expected in the ¹³C NMR spectrum.
Q3: What are the typical fragmentation patterns for this compound in mass spectrometry?
A3: Aromatic alcohols like this compound typically show a prominent molecular ion peak due to the stability of the aromatic ring. Common fragmentation pathways for alcohols include the loss of a hydrogen atom (M-1), the loss of water (M-18), and alpha-cleavage. For phenols, characteristic fragmentation includes the loss of CO and COH. The presence of fluorine atoms will influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.
Q4: What are potential sources of impurities for this compound?
A4: Impurities can originate from various stages of the manufacturing process, including synthesis, formulation, and storage.[2] For hydroxybenzyl alcohols, impurities can arise from the reaction of phenol with formaldehyde, leading to the formation of isomers (o-hydroxybenzyl alcohol), di- and tri-hydroxymethylated phenols, and dihydroxydiphenylmethanes. Incomplete reactions or side reactions during the introduction of the difluoro-substituents can also lead to related impurities.
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and in an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3] For long-term storage, refrigeration is recommended to prevent potential oxidation, which can cause discoloration (yellowing or browning).
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing for this compound
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Potential Cause: Secondary interactions between the phenolic hydroxyl group and active sites (silanols) on the HPLC column packing material.[1][4][5] This is a common issue for phenolic compounds.
-
Recommended Solutions:
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Mobile Phase Modification: Add a tail-suppressing agent like triethylamine (20-50 mM) to the mobile phase to mask the active silanol groups.[1]
-
pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5 with trifluoroacetic acid or phosphoric acid) to suppress the ionization of both the phenolic hydroxyl group and the residual silanol groups on the column.[1][5]
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Column Selection: Utilize a modern, high-purity silica column (Type B) with end-capping to minimize the number of accessible silanol groups.[1] For highly fluorinated compounds, a fluorinated stationary phase might offer better selectivity.[6][7]
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Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.[4]
-
Issue: Poor Resolution Between the Main Peak and Impurities
-
Potential Cause: Inadequate separation power of the current HPLC method.
-
Recommended Solutions:
-
Optimize Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) percentage in the mobile phase. A shallower gradient or isocratic elution with a lower organic content can improve the separation of closely eluting peaks.
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Change Column: Switch to a column with a different stationary phase (e.g., phenyl-hexyl or a fluorinated phase) to exploit different separation mechanisms.[6][7] A longer column or a column with smaller particle size can also increase efficiency and resolution.[5]
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Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
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GC Analysis
Issue: Broad Peak Shape or Poor Sensitivity
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Potential Cause: The compound may be too polar for the GC column, leading to interactions and poor chromatography. The compound may also be thermally labile.
-
Recommended Solutions:
-
Derivatization: Convert the polar hydroxyl group to a less polar silyl ether (e.g., using BSTFA) or an ester to improve volatility and peak shape.
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Column Selection: Use a column with a more polar stationary phase.
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Optimize Temperature Program: A slower temperature ramp may improve separation. Ensure the injection port and detector temperatures are optimized.
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Sample Purity and Stability
Issue: Appearance of New Impurity Peaks Over Time
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Potential Cause: Degradation of the compound due to exposure to light, air (oxidation), or inappropriate solvent conditions. Phenolic compounds are susceptible to oxidation.
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Recommended Solutions:
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Proper Storage: Store the solid compound and solutions in amber vials, under an inert atmosphere, and at a low temperature.[3]
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Freshly Prepared Solutions: Prepare solutions for analysis fresh whenever possible.
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Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines.[3][8][9][10] This will help in identifying potential degradation products and developing a stability-indicating analytical method.
-
Quantitative Data Summary
Due to the limited availability of specific validated methods for this compound in the public domain, the following tables provide example starting conditions for method development based on the analysis of similar fluorinated and phenolic compounds.
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Table 2: Example GC Method Parameters for Residual Solvent Analysis
| Parameter | Recommended Starting Conditions |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | FID or MS |
| Detector Temperature | 280 °C (FID) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development and Forced Degradation
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and to assess its stability under stress conditions.
Methodology:
-
Initial Method Development:
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Utilize the starting HPLC parameters outlined in Table 1.
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Inject a solution of this compound to determine its retention time and peak shape.
-
If peak tailing is observed, apply the troubleshooting steps described in the HPLC Analysis section (e.g., adjust mobile phase pH).
-
-
Forced Degradation Studies:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in various stress media.
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Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
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Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
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Analyze the stressed samples by the developed HPLC method alongside a non-stressed control sample.
-
-
Method Validation:
-
Validate the final HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Recrystallization for Purification
Objective: To purify crude this compound.
Methodology:
-
Solvent Selection:
-
Test the solubility of the crude compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated. For phenolic compounds, solvent systems like ethanol/water or toluene can be effective.[11][12][13][14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle heating and stirring.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Workflow for stability-indicating HPLC method development.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. rsc.org [rsc.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]
- 9. chromtech.com [chromtech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 2,6-Difluoro-4-hydroxybenzyl alcohol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-hydroxybenzyl alcohol. Here you will find troubleshooting guides and frequently asked questions to prevent its degradation and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of solid compound (e.g., yellowing) | Oxidation due to exposure to air and/or light. | Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep refrigerated (2-8°C). |
| Appearance of unexpected peaks in HPLC analysis of a freshly prepared solution | Contaminated solvent or glassware. Degradation during sample preparation. | Use high-purity solvents and thoroughly clean glassware. Prepare solutions immediately before use and minimize exposure to heat and light. |
| Inconsistent analytical results (e.g., varying potency) | Degradation of stock solutions. Improper storage of solutions. | Prepare fresh stock solutions for each experiment. If solutions must be stored, keep them at 2-8°C for no longer than 24 hours, protected from light. |
| Loss of biological activity in cell-based assays | Degradation of the compound in the assay medium. | Assess the stability of this compound in your specific cell culture medium and experimental conditions. Consider preparing a concentrated stock in a stable solvent (e.g., DMSO) and diluting it into the medium immediately before the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool (2-8°C), dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent oxidation.
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are more prone to degradation than the solid form. It is best to prepare solutions fresh for each experiment. If storage is necessary, use a high-purity, anhydrous solvent (e.g., DMSO or ethanol), store at 2-8°C, and protect from light. Avoid prolonged storage of solutions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of benzyl alcohols, the primary degradation pathway is likely oxidation. The benzylic alcohol group can be oxidized to form 2,6-difluoro-4-hydroxybenzaldehyde and further to 2,6-difluoro-4-hydroxybenzoic acid. Other potential degradation pathways include etherification under acidic conditions or photodegradation upon exposure to UV light.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of a reference sample stored under optimal conditions can help track any changes in purity over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed solutions, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Dissolve the solid samples from thermal and photodegradation studies in the mobile phase to a similar concentration.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to assess the stability of this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 270 nm (using a photodiode array detector) |
| Injection Volume | 10 µL |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent analytical results.
Validation & Comparative
A Comparative Analysis of 2,6-Difluoro-4-hydroxybenzyl Alcohol and Structurally Related Compounds for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical and biological properties of 2,6-Difluoro-4-hydroxybenzyl alcohol, 4-hydroxybenzyl alcohol, 2,6-difluorobenzyl alcohol, and benzyl alcohol, providing a comparative framework for their potential applications in drug discovery and development.
This guide offers a detailed comparison of this compound and its structural analogs: 4-hydroxybenzyl alcohol, 2,6-difluorobenzyl alcohol, and the parent compound, benzyl alcohol. The strategic placement of fluorine and hydroxyl functional groups significantly influences the physicochemical properties and, consequently, the biological activities of these compounds. Understanding these differences is crucial for their application in medicinal chemistry and drug design.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms and a hydroxyl group to the benzyl alcohol scaffold markedly alters key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
While experimental data for this compound is limited, a comparison of the available data for the related compounds reveals clear structure-activity relationships. The phenolic hydroxyl group in 4-hydroxybenzyl alcohol significantly increases its acidity (lowers pKa) compared to the alcoholic proton of benzyl alcohol. The electron-withdrawing nature of the fluorine atoms in 2,6-difluorobenzyl alcohol is also expected to increase the acidity of its benzylic alcohol proton relative to benzyl alcohol.
In terms of lipophilicity, the addition of a hydroxyl group generally decreases the logP value, as seen in the comparison between benzyl alcohol and 4-hydroxybenzyl alcohol. Conversely, the introduction of fluorine atoms tends to increase lipophilicity. The solubility of these compounds in water is inversely related to their lipophilicity, with the more polar 4-hydroxybenzyl alcohol exhibiting greater aqueous solubility than benzyl alcohol. 2,6-difluorobenzyl alcohol is reported to be poorly miscible in water.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility |
| This compound | C₇H₆F₂O₂ | 160.12 | Data not available | Data not available | Data not available |
| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | 9.82 (phenolic hydroxyl)[1][2] | 0.25[2][3] | 6.7 g/L (20°C)[1][4][5][6] |
| 2,6-Difluorobenzyl alcohol | C₇H₆F₂O | 144.12 | 13.41 (predicted)[7][8] | 1.12 (predicted)[9] | Not miscible or difficult to mix in water[7][8][10] |
| Benzyl alcohol | C₇H₈O | 108.14 | 15.40[11][12] | 1.10[13] | 42.9 g/L (25°C)[13] |
Biological Activity: A Focus on Neuroprotection, Antioxidant Effects, and Enzyme Inhibition
Substituted benzyl alcohols have garnered significant interest for their diverse biological activities. This section compares the known effects of the selected compounds in key therapeutic areas.
Neuroprotective and Antioxidant Activity
4-Hydroxybenzyl alcohol has been the most extensively studied of the selected analogs and has demonstrated significant neuroprotective and antioxidant properties. It has been shown to protect against cerebral ischemic injury by up-regulating antioxidant proteins.[5] In in vitro models, it reduces neuronal injury and the release of lactate dehydrogenase (LDH), a marker of cell damage.[5] The antioxidant activity of 4-hydroxybenzyl alcohol has been quantified in various assays, with a reported IC50 value of 63 µg/mL in the DPPH radical scavenging assay.[14]
Currently, there is a lack of publicly available data on the neuroprotective and antioxidant activities of this compound and 2,6-difluorobenzyl alcohol. Benzyl alcohol itself has not been extensively characterized for these specific activities.
Enzyme Inhibition
The inhibitory effects of these benzyl alcohol derivatives on various enzymes are of significant interest in drug discovery. 4-Hydroxybenzyl alcohol has been identified as an inhibitor of several enzymes related to obesity, including pancreatic lipase (IC50 = 2.34-3.70 µM), α-glycosidase (IC50 = 9.08 µM), phosphodiesterase IV (IC50 = 4.99 µM), and citrate synthase (IC50 = 2.07 µM).[15]
Benzyl alcohol has been shown to inhibit certain enzymes, such as D-glucose transport in kidney brush-border membranes, but its potency is generally lower than more specifically designed inhibitors.[16] There is currently no available data on the enzyme inhibitory activities of this compound and 2,6-difluorobenzyl alcohol.
| Compound | Biological Activity | Assay | Result |
| This compound | Neuroprotection, Antioxidant, Enzyme Inhibition | - | Data not available |
| 4-Hydroxybenzyl alcohol | Neuroprotection | In vivo (MCAO rat model) | Reduced cerebral infarct size and improved neurological symptoms[5][17] |
| Antioxidant | DPPH radical scavenging | IC50: 63 µg/mL[14] | |
| Enzyme Inhibition | Pancreatic lipase | IC50: 2.34-3.70 µM[15] | |
| α-Glycosidase | IC50: 9.08 µM[15] | ||
| Phosphodiesterase IV | IC50: 4.99 µM[15] | ||
| Citrate Synthase | IC50: 2.07 µM[15] | ||
| 2,6-Difluorobenzyl alcohol | Neuroprotection, Antioxidant, Enzyme Inhibition | - | Data not available |
| Benzyl alcohol | Enzyme Inhibition | D-glucose transport | Marked inhibition[16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the standard protocols for the key experiments cited in this guide.
Determination of Physicochemical Properties
pKa Determination: The ionization constant (pKa) is typically determined using potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH. The pKa is determined from the midpoint of the titration curve.
-
UV-Vis Spectrophotometry: The absorbance of the compound is measured at various pH values. The pKa is calculated from the change in absorbance as the compound transitions between its ionized and non-ionized forms.
logP Determination: The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
-
Shake-Flask Method: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Assays
Antioxidant Activity Assays (DPPH and ABTS): These assays measure the radical scavenging capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A solution of the antioxidant is mixed with a solution of the stable free radical DPPH. The reduction of DPPH by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[1][10][13][18]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The antioxidant solution is then added, and the reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at approximately 734 nm. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11][19][20][21]
Neuroprotection Assays (Cell Viability): These assays assess the ability of a compound to protect neuronal cells from damage.
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically and is proportional to the number of viable cells.[22]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is quantified using an enzymatic assay, and it serves as an indicator of cytotoxicity.
Enzyme Inhibition Assays (e.g., Acetylcholinesterase): These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Ellman's Method for Acetylcholinesterase (AChE) Inhibition: This is a widely used colorimetric assay. Acetylthiocholine is used as a substrate for AChE. The product of the enzymatic reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity, and the inhibitory effect of a compound is determined by the reduction in this rate.[2][3][4][23][24]
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.
Caption: Experimental workflow for comparing benzyl alcohol derivatives.
Caption: Simplified signaling pathway for 4-hydroxybenzyl alcohol's neuroprotective effect.
References
- 1. zen-bio.com [zen-bio.com]
- 2. attogene.com [attogene.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
- 15. p-Hydroxybenzyl alcohol inhibits four obesity-related enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-hydroxybenzyl alcohol ameliorates cerebral injury in rats by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Biological Activities of 2,6-Difluoro-4-hydroxybenzyl Alcohol Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
This guide provides a comparative analysis of the biological activities of analogs of 2,6-Difluoro-4-hydroxybenzyl alcohol. As there is currently no publicly available data on the biological activity of this compound itself, this document focuses on two key classes of its analogs: the non-fluorinated parent compound, 4-hydroxybenzyl alcohol, and various 2,6-difluorobenzamide derivatives. This comparative guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Executive Summary
This guide explores the distinct biological profiles of two main categories of analogs of this compound. The non-fluorinated analog, 4-hydroxybenzyl alcohol, exhibits significant neuroprotective, antioxidant, and anti-inflammatory properties. In contrast, the 2,6-difluorobenzamide derivatives are primarily characterized by their antibacterial activity through the inhibition of the FtsZ protein. This stark difference in activity highlights the profound impact of structural modifications on the biological function of the benzyl alcohol scaffold.
Comparative Biological Activities
The introduction of fluorine atoms and the modification of the hydroxyl group to a benzamide moiety dramatically alter the biological effects of the core benzyl alcohol structure. This section compares the known activities of 4-hydroxybenzyl alcohol and 2,6-difluorobenzamide derivatives.
4-Hydroxybenzyl Alcohol: A Neuroprotective and Anti-inflammatory Agent
4-Hydroxybenzyl alcohol (4-HBA) is a phenolic compound found in various medicinal plants and is recognized for its diverse pharmacological properties.[1] Its biological activities are primarily centered around cytoprotection, with robust antioxidant and anti-inflammatory effects contributing to its neuroprotective capabilities.[2][3][4][5][6]
Neuroprotective Activity: 4-HBA has been shown to be effective in animal models of cerebral ischemia.[4][6][7] Pre-treatment with 4-HBA significantly reduced cerebral infarct size and improved neurological symptoms in rats.[4] This neuroprotective effect is attributed to its ability to mitigate oxidative stress and inhibit apoptosis.[2][8]
Antioxidant Activity: The antioxidant properties of 4-HBA are a cornerstone of its biological effects.[4][9] It upregulates the expression of key antioxidant enzymes through the activation of the Nrf2 signaling pathway.[2][10]
Anti-inflammatory Activity: 4-HBA demonstrates anti-inflammatory effects by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) and reducing the expression of inducible nitric oxide synthase (iNOS) in macrophages.[3][5][11]
2,6-Difluorobenzamide Derivatives: Potent Antibacterial Agents
In contrast to 4-HBA, derivatives of 2,6-difluorobenzamide are primarily investigated for their antibacterial properties.[12][13][14] These compounds are potent inhibitors of the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis.[1][15][16]
Antibacterial Activity: Various 3-substituted 2,6-difluorobenzamide derivatives have shown excellent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][14] The inhibition of FtsZ leads to a blockage of cell division, ultimately resulting in bacterial cell death.[15][16] Some derivatives have also demonstrated the ability to reverse oxacillin resistance in MRSA.[17]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of 4-hydroxybenzyl alcohol and 2,6-difluorobenzamide derivatives based on available experimental evidence.
Table 1: Biological Activity of 4-Hydroxybenzyl Alcohol
| Biological Activity | Assay | Model System | Key Findings | Reference(s) |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) | Rat | 50 mg/kg pre-treatment significantly reduced cerebral infarct size. | [4] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 20 mg/kg post-treatment reduced infarct volumes. | [7] | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-activated RAW264.7 macrophages | Inhibition of NO production and iNOS expression. | [3][5][18] |
| Carrageenan-induced Air Pouch | Rat | Reduced exudate volume and leukocyte infiltration at 1.5 and 4.5 mg/pouch. | [3] | |
| Antioxidant | DPPH Radical Scavenging | In vitro | IC50: 63 µg/mL | [9] |
| Superoxide Dismutase (SOD) Activity | Rat brain tissue | Increased SOD activity. | [4] |
Table 2: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives
| Compound Class | Target | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| 3-Chloroalkoxy derivative | FtsZ | Bacillus subtilis | 0.25-1 | [14] |
| Staphylococcus aureus (susceptible & resistant) | <10 | [14] | ||
| 3-Bromoalkoxy derivative | FtsZ | Bacillus subtilis | 0.25-1 | [14] |
| Staphylococcus aureus (susceptible & resistant) | <10 | [14] | ||
| 3-Alkyloxy derivative | FtsZ | Bacillus subtilis | 0.25-1 | [14] |
| Staphylococcus aureus (susceptible & resistant) | <10 | [14] | ||
| 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative | FtsZ | Staphylococcus aureus (including resistant strains) | 0.5-1 | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
dot
Caption: PI3K/Akt/Nrf2 pathway activation by 4-HBA leading to neuroprotection.
dot
Caption: Inhibition of bacterial cell division by 2,6-difluorobenzamide derivatives.
Experimental Workflow
dot
Caption: Experimental workflow for in vivo neuroprotection studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the 2,6-difluorobenzamide derivatives.[19][20][21][22]
-
Preparation of Bacterial Inoculum:
-
From a pure culture, select 4-5 colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to the final required concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using broth as the diluent to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant activity of 4-hydroxybenzyl alcohol.[23][24][25][26]
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM). Keep this solution in the dark.
-
Prepare a stock solution of the test compound (4-HBA) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Prepare serial dilutions of the test compound and the standard.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each dilution of the test compound or standard to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory effect of 4-hydroxybenzyl alcohol by quantifying its ability to inhibit NO production.[27][28][29][30][31]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in a suitable medium until they reach the desired confluence.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (4-HBA) for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include an untreated control group.
-
-
Measurement of Nitrite:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Nitrite, a stable product of NO, is measured using the Griess reagent.
-
In a new 96-well plate, mix an equal volume of the supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
-
Quantification:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is used to assess the neuroprotective effects of 4-hydroxybenzyl alcohol against ischemic stroke.[32][33][34][35][36]
-
Anesthesia and Surgical Preparation:
-
Anesthetize a male Sprague-Dawley rat.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the ECA and insert a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Treatment and Reperfusion:
-
Administer the test compound (4-HBA) or vehicle at the desired time point (either before or after occlusion).
-
After a specific duration of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
-
Assessment:
-
Evaluate neurological deficits at various time points post-reperfusion using a standardized scoring system.
-
After a set period (e.g., 24-72 hours), euthanize the animal and perfuse the brain.
-
Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Conclusion
The comparative analysis of this compound analogs reveals a clear structure-activity relationship. The parent compound, 4-hydroxybenzyl alcohol, is a promising candidate for neuroprotective and anti-inflammatory applications due to its potent antioxidant properties. In contrast, the introduction of difluoro-substituents at the 2 and 6 positions and conversion of the hydroxyl to a benzamide group directs the activity towards antibacterial applications by targeting the FtsZ protein. The lack of data on this compound itself presents an opportunity for future research to explore its potential biological activities, which may lie somewhere between or be entirely distinct from its studied analogs. This guide provides a foundational resource for researchers to build upon in the ongoing quest for novel therapeutic agents.
References
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 4-hydroxybenzyl alcohol ameliorates cerebral injury in rats by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Zn2+-Toxicity of 4-Hydroxybenzyl Alcohol in Astrocytes and Neurons Contribute to a Robust Neuroprotective Effects in the Postischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. woah.org [woah.org]
- 20. routledge.com [routledge.com]
- 21. apec.org [apec.org]
- 22. mdpi.com [mdpi.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. DPPH Radical Scavenging Assay [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-protocol.org [bio-protocol.org]
- 34. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ahajournals.org [ahajournals.org]
- 36. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
Spectroscopic Comparison of 2,6-Difluoro-4-hydroxybenzyl Alcohol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2,6-Difluoro-4-hydroxybenzyl alcohol and its related derivatives. The inclusion of fluorine atoms in benzyl alcohol derivatives can significantly alter their electronic properties, lipophilicity, and metabolic stability, making them of great interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data to aid in the identification and characterization of these compounds and provides standardized experimental protocols for obtaining such data.
Spectroscopic Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (ppm) | ¹³C NMR (ppm) | FTIR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | C₇H₆F₂O₂ | 160.12 | Expected: Aromatic H: ~6.5-7.0 (d), CH₂: ~4.6 (s), Ar-OH: ~9.0-10.0 (s, br), CH₂-OH: variable (br) | Expected: C-OH (aromatic): ~155-160, C-F: ~150-165 (d), CH₂OH: ~60-65, Aromatic C: ~100-130 | Expected: 3600-3200 (O-H stretch, alcohol & phenol, br), 3100-3000 (Ar C-H stretch), 1600, 1500 (C=C stretch), 1250-1000 (C-O stretch), 1350-1250 (C-F stretch) | Expected [M]+: 160 | |
| 2,6-Difluorobenzyl alcohol | C₇H₆F₂O | 144.12 | Aromatic H: 7.23 (m, 1H), 6.86 (t, 2H), CH₂: 4.71 (s, 2H), OH: 3.04 (t, 1H) | Data not readily available. Expected similar to above but lacking C-OH (aromatic) signal. | Aromatic C-H stretch, C=C stretch, C-O stretch, C-F stretch[1] | [M]+: 144. Fragments: 127, 123, 115, 95, 75 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum. A typical resolution is 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, which typically involves bombarding the sample with high-energy electrons (70 eV). Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical, water, or the entire hydroxymethyl group[2][3].
Experimental Workflow and Hypothetical Signaling Pathway
The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a hypothesized signaling pathway for this compound based on the known biological activities of its non-fluorinated analog, 4-hydroxybenzyl alcohol.
References
Performance of 2,6-Difluoro-4-hydroxybenzyl Alcohol in Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted performance of 2,6-Difluoro-4-hydroxybenzyl alcohol in key biological assays based on the performance of structurally related compounds. Due to a lack of direct experimental data for this compound, this document focuses on a well-characterized class of its structural analogs: 2,6-difluorobenzamide derivatives. These analogs have been extensively studied as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibacterial agents. This guide will objectively compare the antibacterial performance of these fluorinated compounds with non-fluorinated benzyl alcohol derivatives, supported by experimental data from published literature.
Introduction to FtsZ as an Antibacterial Target
Filamenting temperature-sensitive mutant Z (FtsZ) is a protein essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome. The divisome is responsible for synthesizing the new cell wall and ultimately leading to cell division. Inhibition of FtsZ polymerization or disruption of Z-ring formation leads to filamentation of the bacteria and ultimately cell death. The low sequence homology between bacterial FtsZ and its eukaryotic counterpart, tubulin, makes it an attractive target for the development of selective antibacterial drugs with potentially fewer side effects.
Predicted Performance of this compound
While no direct experimental data is currently available for this compound, its structural similarity to known FtsZ inhibitors, particularly the 2,6-difluorobenzyl moiety, suggests that it may exhibit inhibitory activity against FtsZ and consequently possess antibacterial properties. The fluorine atoms at the 2 and 6 positions of the benzene ring are known to enhance the binding affinity and metabolic stability of various enzyme inhibitors. It is hypothesized that this compound could serve as a valuable scaffold for the development of novel FtsZ-targeting antibacterial agents.
Comparative Performance Data
To provide a framework for evaluating the potential of this compound, the following tables summarize the performance of several 2,6-difluorobenzamide derivatives and non-fluorinated benzyl alcohol analogs in FtsZ inhibition and antibacterial assays.
Table 1: FtsZ Polymerization Inhibition by 2,6-Difluorobenzamide Derivatives
| Compound ID | Structure | FtsZ Source | IC50 (µM) | Reference |
| PC190723 | 2,6-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide | S. aureus | 0.15 | [1] |
| TXA707 | N-(4-(1H-imidazol-1-yl)phenyl)-2,6-difluorobenzamide | S. aureus | Not Reported | [1] |
| TXA6101 | N-(4-(oxazol-5-yl)phenyl)-2,6-difluorobenzamide | E. coli | Concentration-dependent inhibition | [2][3] |
| Compound 18 | 3-((3-chlorobenzyl)oxy)-2,6-difluorobenzamide | B. subtilis | 1.3 (KD) | [4] |
| Compound 20 | 2,6-difluoro-3-((3-(trifluoromethyl)benzyl)oxy)benzamide | B. subtilis | 0.7 (KD) | [4] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Fluorinated and Non-Fluorinated Benzyl Derivatives
| Compound | Class | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Reference | |---|---|---|---|---| | Compound II.c | 2,6-Difluorobenzamide Derivative | 0.5-1 | 0.5-1 | >256 |[5] | | MST Compound 2 | 2,6-Difluorobenzamide Derivative | 8 | 4 | Not Reported |[6] | | MST Compound 4 | 2,6-Difluorobenzamide Derivative | 1 | 4 | Not Reported |[6] | | MST Compound 5 | 2,6-Difluorobenzamide Derivative | Not Reported | 4 | Not Reported |[6] | | 4-Hydroxy-3-methoxybenzyl alcohol | Benzyl Alcohol Derivative | >100 | >100 | >100 |[7] | | 4-Hydroxybenzyl alcohol | Benzyl Alcohol Derivative | >100 | >100 | >100 |[7] | | 4-Methoxybenzyl alcohol | Benzyl Alcohol Derivative | >100 | >100 | 35 (Zone of Inhibition in mm) |[7] | | Benzyl alcohol | Benzyl Alcohol | Not Reported | Not Reported | >100 |[7] |
Experimental Protocols
FtsZ Polymerization Light Scattering Assay
This assay is a standard method to monitor the real-time polymerization of FtsZ into protofilaments by measuring the increase in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM)
-
Test compounds (dissolved in DMSO)
-
Fluorometer or spectrophotometer with a light scattering detector
Procedure:
-
Prepare a reaction mixture containing FtsZ (5-12 µM) in polymerization buffer.
-
Add the test compound at various concentrations. A vehicle control (DMSO) should be included.
-
Incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow for compound binding.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately monitor the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths set to 350 nm) over time.
-
The rate of polymerization is determined from the initial slope of the light scattering curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds (serially diluted)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Serially dilute the test compounds in the growth medium in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
FtsZ Inhibition Signaling Pathway
Caption: Hypothetical inhibition of FtsZ polymerization by this compound.
Experimental Workflow for Evaluating FtsZ Inhibitors
Caption: General experimental workflow for the evaluation of potential FtsZ inhibitors.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on its structural analogs, the 2,6-difluorobenzamide derivatives, provides a strong rationale for its investigation as a potential antibacterial agent targeting FtsZ. The data presented in this guide demonstrates that the 2,6-difluoro substitution pattern is a key feature for potent FtsZ inhibition and antibacterial activity against clinically relevant pathogens, including MRSA. In contrast, non-fluorinated benzyl alcohol derivatives generally exhibit weak to no antibacterial activity. Therefore, this compound represents a promising starting point for the design and synthesis of novel FtsZ inhibitors. Further experimental evaluation of this compound in the described assays is warranted to validate its predicted performance and to explore its potential as a lead compound in antibacterial drug discovery.
References
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purerims.smu.ac.za [purerims.smu.ac.za]
Comparative Performance Analysis of 2,6-Difluoro-4-hydroxybenzyl alcohol and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of 2,6-Difluoro-4-hydroxybenzyl alcohol, a fluorinated analog of the naturally occurring 4-hydroxybenzyl alcohol (HBA). Due to a lack of direct experimental data for this compound in publicly available literature, this document provides a performance comparison based on the established biological activities of its parent compound, HBA, and discusses the potential influence of fluorination. The guide includes detailed experimental protocols for key biological assays to enable researchers to conduct their own evaluations.
Introduction to this compound
This compound is a synthetic aromatic alcohol. Its structure is analogous to 4-hydroxybenzyl alcohol, a compound found in various medicinal plants and known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] The introduction of two fluorine atoms at the ortho positions of the benzyl ring is expected to modulate the compound's physicochemical and biological properties, such as its acidity, lipophilicity, and interaction with biological targets.[2] Derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial FtsZ protein, suggesting the potential for this structural motif in antibacterial drug discovery.[3][4]
Comparative Analysis of Biological Activity
This section presents the known biological activities of 4-hydroxybenzyl alcohol as a baseline for predicting the potential performance of its difluorinated analog.
Antioxidant Activity
4-Hydroxybenzyl alcohol is a known antioxidant that can protect cells from oxidative stress.[1] Its mechanism of action is believed to involve the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[5][6]
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| 4-Hydroxybenzyl Alcohol | DPPH Radical Scavenging | IC50: 63 µg/mL | [1] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | - | - |
| Trolox (Standard) | DPPH Radical Scavenging | - | - |
| This compound | DPPH Radical Scavenging | Data not available |
Anti-inflammatory Activity
4-Hydroxybenzyl alcohol has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Assay | Model System | Key Findings | Reference |
| 4-Hydroxybenzyl Alcohol | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | [7] |
| Dexamethasone (Standard) | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | - | - |
| This compound | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | Data not available |
Antibacterial Activity
While there is no direct data on the antibacterial activity of this compound, related compounds containing the 2,6-difluorobenzyl moiety have shown promise. For instance, certain 2,6-difluorobenzamide derivatives exhibit potent activity against various bacteria, including resistant strains, by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[3][4]
Table 3: Antibacterial Activity of a Related Compound
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-alkyloxy-2,6-difluorobenzamide derivative | Bacillus subtilis | 0.25-1 | [3] |
| 3-alkyloxy-2,6-difluorobenzamide derivative | Staphylococcus aureus | <10 | [3] |
| This compound | - | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the test compound dilutions to the wells.
-
Include a control with methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite, a stable product of NO, using a sodium nitrite standard curve.
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway Diagram
Caption: Proposed antioxidant signaling pathway for 4-hydroxybenzyl alcohol (HBA) via Nrf2 activation.
Experimental Workflow Diagram
Caption: General workflow for the biological evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-Hydroxybenzyl alcohol prevents brain injury and behavioral impairment by activating Nrf2, PDI, and neurotrophic factor genes in a rat model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to 2,6-Difluoro-4-hydroxybenzyl alcohol and its Non-Fluorinated Analogue for Neuroprotective Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,6-Difluoro-4-hydroxybenzyl alcohol and its extensively studied non-fluorinated counterpart, 4-hydroxybenzyl alcohol (4-HBA). Due to the current lack of peer-reviewed studies on the biological activity of this compound, this document focuses on the established neuroprotective and antioxidant properties of 4-HBA as a benchmark. The potential effects of the difluorination on the benzyl ring are discussed from a medicinal chemistry perspective to offer a prospective analysis for future research and development.
Introduction to 4-Hydroxybenzyl Alcohol (4-HBA)
4-Hydroxybenzyl alcohol is a phenolic compound naturally occurring in various medicinal plants, notably in the orchid Gastrodia elata. It has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and ischemic stroke.[1][2] Preclinical studies have demonstrated its neuroprotective effects, which are largely attributed to its antioxidant and anti-inflammatory properties.[1][3]
Prospective Analysis of this compound
The introduction of fluorine atoms into a molecule can significantly alter its physicochemical and pharmacological properties. Strategic fluorination can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[4][5] The substitution of two hydrogen atoms with fluorine atoms at the 2 and 6 positions of the 4-HBA backbone may lead to several potential changes:
-
Enhanced Potency and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets.[5]
-
Improved Pharmacokinetics: Fluorination can block sites of metabolic degradation, thereby increasing the compound's half-life and bioavailability.[6]
-
Increased Lipophilicity: The addition of fluorine atoms can increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.[4]
It is important to note that these are prospective advantages, and empirical validation through dedicated in vitro and in vivo studies is essential.
Comparative Data on Neuroprotective and Antioxidant Activities
The following tables summarize the quantitative data from peer-reviewed studies on 4-hydroxybenzyl alcohol. No experimental data is currently available for this compound.
Table 1: In Vivo Neuroprotective Effects of 4-Hydroxybenzyl Alcohol in a Rat Model of Ischemic Stroke
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| 4-Hydroxybenzyl Alcohol | Middle Cerebral Artery Occlusion (MCAO) in rats | 25 mg/kg | Intramuscular | Infarct volume reduced to 36 ± 7% of the lesioned side of the brain (vehicle group: 83 ± 10%).[7] | [7][8] |
| 4-Hydroxybenzyl Alcohol | Middle Cerebral Artery Occlusion (MCAO) in rats | 50 mg/kg and 100 mg/kg | Intraperitoneal | Significant reduction in cerebral infarct size and improved neurological symptoms.[2] | [2] |
| 4-Hydroxybenzyl Alcohol | Middle Cerebral Artery Occlusion (MCAO) in rats | 10, 20, and 40 mg/kg | Intraperitoneal | Mean infarct volumes were 72.1 ± 5.7% (10 mg/kg), 27.1 ± 9.2% (20 mg/kg), and 36.1 ± 11.6% (40 mg/kg) of that of treatment-naïve MCAO controls.[9] | [9] |
Table 2: In Vitro Neuroprotective and Antioxidant Effects of 4-Hydroxybenzyl Alcohol
| Compound | Assay | Cell Line | Key Findings | Reference |
| 4-Hydroxybenzyl Alcohol | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary cortical neurons | Reduced neuronal injury and LDH release.[1] | [1] |
| 4-Hydroxybenzyl Alcohol | H₂O₂-induced oxidative stress | C6 astroglioma cells | Increased cell viability from 54.2±0.7% to 85.9±1.5% with 100 μM 4-HBA pre-incubation.[3] | [3] |
| 4-Hydroxybenzyl Alcohol | NMDA-induced excitotoxicity | Primary cortical neurons | At 250 μM, cell death was suppressed to 73.5 ± 4.0% of the NMDA control.[9] | [9] |
| 4-Hydroxybenzyl Alcohol | Zn²⁺-induced toxicity | C6 astroglioma cells | Significantly suppressed astrocyte death.[9] | [9] |
| 4-Hydroxybenzyl Alcohol | DPPH Radical Scavenging | In vitro | IC50: 63 µg/mL.[10] | [10][11] |
| 4-Hydroxybenzyl Alcohol | ABTS Radical Scavenging | In vitro | >75% inhibition at 3.72 µg/mL.[11] | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 4-HBA in Neuroprotection
The neuroprotective effects of 4-HBA are mediated through the activation of the PI3K/Akt signaling pathway, which subsequently leads to the upregulation of the transcription factor Nrf2.[1] Nrf2 plays a crucial role in the antioxidant response by promoting the expression of various antioxidant enzymes.
PI3K/Akt/Nrf2 signaling pathway activated by 4-HBA.
Experimental Workflow for In Vivo Neuroprotection Assay
A common in vivo model to assess neuroprotective effects against ischemic stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rats.
Workflow of the MCAO model for neuroprotection studies.
Detailed Experimental Protocols
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells
This in vitro model mimics ischemic conditions.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium until they reach the desired confluence.[12][13]
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration (e.g., 4-24 hours).[12][14]
-
Reperfusion: After the OGD period, replace the glucose-free medium with a normal, glucose-containing medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for a further incubation period (e.g., 24 hours).[12][13]
-
Assessment: Cell viability and neuronal damage can be assessed using various assays such as MTT, LDH release, or immunocytochemistry for apoptotic markers.[14][15]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Treatment: After the experimental treatment (e.g., OGD/R with or without the test compound), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well of the culture plate.[16][17]
-
Incubation: Incubate the plate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18][19]
Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Assays in Brain Tissue
These assays are used to evaluate the antioxidant status and lipid peroxidation in tissue homogenates.
-
Tissue Preparation: Homogenize brain tissue samples in a suitable buffer on ice.[20][21]
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant containing the enzymes and other cellular components.[20][21]
-
SOD Assay: The SOD activity is typically measured using a spectrophotometric method based on the inhibition of the reduction of a chromogenic substrate by superoxide radicals.[20][22]
-
MDA Assay: The level of MDA, a marker of lipid peroxidation, is commonly determined using the thiobarbituric acid reactive substances (TBARS) assay, which forms a colored product with MDA that can be measured spectrophotometrically.[20][21]
Conclusion
4-Hydroxybenzyl alcohol has demonstrated significant neuroprotective and antioxidant potential in preclinical studies. While this compound remains an uncharacterized compound in the scientific literature, the principles of medicinal chemistry suggest that its difluorinated structure could offer enhanced pharmacological properties. This guide provides a foundation for researchers interested in exploring the therapeutic potential of this novel compound by presenting the known activities of its non-fluorinated analog and outlining the key experimental methodologies required for its evaluation. Further investigation into the biological effects of this compound is warranted to determine if the prospective benefits of fluorination translate into a promising new therapeutic agent for neurological disorders.
References
- 1. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-hydroxybenzyl alcohol ameliorates cerebral injury in rats by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Hydroxybenzyl Alcohol Prevents Brain Injury and Behavioral Impairment by Activating Nrf2, PDI, and Neurotrophic Factor Genes in a Rat Model of Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Hydroxybenzyl alcohol prevents brain injury and behavioral impairment by activating Nrf2, PDI, and neurotrophic factor genes in a rat model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Zn2+-Toxicity of 4-Hydroxybenzyl Alcohol in Astrocytes and Neurons Contribute to a Robust Neuroprotective Effects in the Postischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trepo.tuni.fi [trepo.tuni.fi]
- 14. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.amegroups.cn [cdn.amegroups.cn]
- 21. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpcbs.com [ijpcbs.com]
comparative analysis of synthetic routes to 2,6-Difluoro-4-hydroxybenzyl alcohol
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 2,6-Difluoro-4-hydroxybenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two potential synthetic routes to this target molecule, offering insights into their respective methodologies, and presenting the data in a clear, comparative format.
Synthetic Route 1: Beginning with 3,5-Difluoroaniline
This synthetic pathway commences with the commercially available 3,5-difluoroaniline and proceeds through a multi-step process involving bromination, diazotization, hydrolysis, and cyanidation to form the key intermediate, 2,6-difluoro-4-hydroxybenzonitrile. The final step involves the reduction of the nitrile functionality to the desired benzyl alcohol.
Synthetic Route 2: A Proposed Pathway from 2,6-Difluorophenol
A second plausible route starts with 2,6-difluorophenol. This approach would likely involve an electrophilic formylation reaction to introduce a formyl group at the para position, yielding 2,6-difluoro-4-hydroxybenzaldehyde. Subsequent reduction of this aldehyde would then produce the target this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From 3,5-Difluoroaniline | Route 2: From 2,6-Difluorophenol (Proposed) |
| Starting Material | 3,5-Difluoroaniline | 2,6-Difluorophenol |
| Key Intermediates | 4-bromo-3,5-difluoroaniline, 2,6-difluoro-4-hydroxybenzonitrile | 2,6-difluoro-4-hydroxybenzaldehyde |
| Key Reactions | Bromination, Diazotization, Hydrolysis, Cyanidation, Nitrile Reduction | Electrophilic Formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann), Aldehyde Reduction |
| Reagents & Conditions | NBS, H2SO4, NaNO2, CuSO4, CuCN, Reducing agent (e.g., LiAlH4 or H2/catalyst) | Formylating agent (e.g., POCl3/DMF or CHCl3/NaOH), Reducing agent (e.g., NaBH4) |
| Overall Yield | The synthesis of 2,6-difluoro-4-hydroxybenzonitrile is reported with a molar yield of 21.7%. The subsequent reduction yield would need to be optimized.[1] | Yields would be dependent on the efficiency of the formylation and reduction steps, which require experimental determination. |
| Advantages | Utilizes a described synthesis for a key intermediate. | Potentially shorter synthetic sequence. |
| Disadvantages | Multi-step synthesis with a reported moderate yield for the intermediate. Diazotization reactions can require careful temperature control. | The formylation of the deactivated 2,6-difluorophenol may require harsh conditions and could lead to challenges with regioselectivity and yield. |
Experimental Protocols
Route 1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile from 3,5-Difluoroaniline[1]
Step 1: Bromination of 3,5-Difluoroaniline To a solution of 3,5-difluoroaniline in a suitable solvent, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature to yield 4-bromo-3,5-difluoroaniline.
Step 2: Diazotization and Hydrolysis of 4-Bromo-3,5-difluoroaniline The 4-bromo-3,5-difluoroaniline is subjected to diazotization using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then hydrolyzed in the presence of a copper sulfate catalyst to introduce the hydroxyl group, forming 4-bromo-2,6-difluorophenol.
Step 3: Cyanidation of 4-Bromo-2,6-difluorophenol The phenolic bromo-compound is then converted to the corresponding nitrile by reaction with a cyanide source, such as copper(I) cyanide, in a suitable solvent. This yields 2,6-difluoro-4-hydroxybenzonitrile.
Step 4: Reduction of 2,6-Difluoro-4-hydroxybenzonitrile to this compound The nitrile intermediate is reduced to the benzyl alcohol. A common method for this transformation is the use of a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, followed by an aqueous workup. Alternatively, catalytic hydrogenation could be employed.
Route 2: Proposed Synthesis from 2,6-Difluorophenol
Step 1: Formylation of 2,6-Difluorophenol Vilsmeier-Haack Formylation: 2,6-Difluorophenol could be reacted with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF), followed by hydrolysis to yield 2,6-difluoro-4-hydroxybenzaldehyde. Reimer-Tiemann Formylation: Alternatively, reaction of 2,6-difluorophenol with chloroform (CHCl3) in the presence of a strong base (e.g., sodium hydroxide) could be explored.
Step 2: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde to this compound The resulting aldehyde can be selectively reduced to the benzyl alcohol using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol).
Synthetic Pathways Overview
Caption: Comparative synthetic pathways to this compound.
References
Assessing the Purity of Synthesized 2,6-Difluoro-4-hydroxybenzyl Alcohol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2,6-Difluoro-4-hydroxybenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection and implementation of the most suitable analytical techniques.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate determination of its purity is a critical step in quality control, ensuring the reliability and reproducibility of downstream applications. This guide focuses on the two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methodologies
The choice of analytical technique for purity determination depends on several factors, including the nature of the sample, the expected impurities, the required accuracy and precision, and the available instrumentation. Below is a comparative summary of the most common methods for analyzing this compound.
Data Presentation: Quantitative Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of protons it represents. | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. |
| Primary Use | Quantification of the main component and separation and quantification of impurities. | Absolute purity determination without a specific reference standard of the analyte. | Identification and quantification of volatile impurities and residual solvents. |
| Typical Purity Range | 95-100% | 95-100% | Primarily for impurity profiling. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL[1] | Dependent on the number of scans and magnetic field strength. | ~ng/mL to pg/mL level for specific impurities. |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL[1] | Dependent on the number of scans and magnetic field strength. | ~µg/mL to ng/mL level for specific impurities. |
| Precision (RSD) | < 2% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Alternative/Complementary Techniques | Mass Spectrometry (LC-MS) for peak identification. | ¹³C NMR and ¹⁹F NMR for structural confirmation. | Headspace GC for highly volatile residual solvents. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining accurate and reproducible purity data. The following sections provide standardized procedures for HPLC and qNMR analysis of this compound.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the separation and quantification of this compound from its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard (of known purity)
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution in triplicate to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solution in triplicate.
-
Calculate the purity of the synthesized sample using the area normalization method or by comparing the peak area of the analyte to that of the reference standard.
Potential Impurities to Monitor: Based on general synthesis routes for hydroxybenzyl alcohols, potential impurities could include:
-
Starting materials: e.g., 3,5-difluorophenol.
-
Isomeric impurities: e.g., 2,4-Difluoro-6-hydroxybenzyl alcohol.
-
Over-reaction products: e.g., Bis(2,6-difluoro-4-hydroxyphenyl)methane.
-
Oxidation products: e.g., 2,6-Difluoro-4-hydroxybenzaldehyde.
Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Internal Standard (IS) of high and certified purity (e.g., Maleic acid, Dimethyl terephthalate). The IS should be soluble in the chosen deuterated solvent and have signals that do not overlap with the analyte signals.[2][3]
-
Synthesized this compound sample
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
Data Processing and Calculation:
-
Process the FID with an appropriate line broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the Internal Standard
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
References
benchmark studies involving 2,6-Difluoro-4-hydroxybenzyl alcohol
As a synthetic intermediate, 2,6-Difluoro-4-hydroxybenzyl alcohol is a foundational molecule used in the development of more complex chemical entities. While extensive head-to-head benchmark studies are not prevalent in public literature, a comparative analysis can be constructed based on its synthesis and physicochemical properties relative to its non-fluorinated analog, 4-hydroxybenzyl alcohol. This guide provides a comparative overview for researchers and drug development professionals utilizing these benzyl alcohol scaffolds.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms to an organic molecule can significantly alter its properties, including acidity, lipophilicity, and metabolic stability. The table below compares the fundamental physicochemical properties of this compound with its non-fluorinated counterpart.
| Property | This compound | 4-hydroxybenzyl alcohol |
| Molecular Formula | C₇H₆F₂O₂ | C₇H₈O₂ |
| Molecular Weight | 160.12 g/mol | 124.14 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Melting Point | 129-133 °C | 114-122 °C |
| Boiling Point | Not available | 254 °C (decomposes) |
| pKa (Phenolic OH) | Est. 7-8 (Increased acidity due to fluorine) | ~10 |
Synthesis Methodology and Comparison
The synthesis of this compound typically involves the reduction of a corresponding benzoic acid or aldehyde derivative. The fluorinated starting materials often require more specialized synthetic conditions compared to their non-fluorinated analogs.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis via the reduction of 2,6-Difluoro-4-hydroxybenzoic acid.
-
Dissolution: 2,6-Difluoro-4-hydroxybenzoic acid (1 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A reducing agent, such as Borane-THF complex (BH₃-THF), is added dropwise to the solution at a controlled temperature, typically 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water, to decompose any excess reducing agent.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The organic layers are then combined.
-
Washing & Drying: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified using column chromatography on silica gel to yield the final this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Logical Pathway for Compound Utilization
As a building block, this compound serves as a starting point for the synthesis of more complex molecules, particularly in medicinal chemistry. The fluorinated phenyl ring is a desirable feature for modulating the properties of a potential drug candidate.
Caption: Synthetic utility pathway for this compound.
Safety Operating Guide
Proper Disposal of 2,6-Difluoro-4-hydroxybenzyl Alcohol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,6-Difluoro-4-hydroxybenzyl alcohol is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its proper handling and disposal.
This document outlines the necessary safety precautions, waste handling procedures, and disposal protocols for this compound (CAS Number: 438049-36-6). Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and to be aware of its potential hazards. The compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
| Hazard Statement | Description | Recommended Precaution |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention. |
| H315 | Causes skin irritation | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water. |
| H319 | Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[1] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general, step-by-step protocol for its disposal.
1. Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent materials) as hazardous waste.
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
2. Containerization:
-
Collect all solid waste contaminated with this compound in a dedicated, properly labeled, and sealable hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "438049-36-6."
-
Indicate the date when the first waste was added to the container.[2]
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [4]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]
-
Follow all institutional procedures for waste pickup requests.
6. Empty Container Disposal:
-
Thoroughly empty the original product container.
-
The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected as hazardous waste.[2]
-
After thorough rinsing and air-drying, deface the label and dispose of the empty container as instructed by your institution's EHS guidelines, which may allow for disposal as regular solid waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Difluoro-4-hydroxybenzyl alcohol
This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Difluoro-4-hydroxybenzyl alcohol, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. Goggles are required when there is a splash hazard.[4][5] |
| Hand Protection | Nitrile rubber gloves | Provide good resistance against a variety of chemicals and solvents.[5] |
| Body Protection | Laboratory coat | Should be long-sleeved and fully buttoned to cover the torso and arms.[5] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | A respirator may be necessary if ventilation is inadequate to control airborne concentrations.[2][6] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical to minimize exposure and ensure safety. The following workflow outlines the key steps from receiving the chemical to its use in experimental procedures.
Caption: Workflow for the safe handling of this compound.
1. Receiving:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound.
2. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area.[2][7]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
3. Donning PPE:
-
Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
4. Weighing:
-
Conduct all weighing operations within a chemical fume hood to minimize inhalation of any dust or powder.
-
Use a dedicated and clean spatula and weighing vessel.
5. Dissolving:
-
If the experimental protocol requires a solution, dissolve the chemical in the appropriate solvent within a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
6. Experimental Procedure:
-
Carry out all experimental work involving this compound in a well-ventilated area, preferably a fume hood.
-
Avoid direct contact with the skin and eyes.[2] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Decontamination:
-
All glassware and equipment that have come into contact with the chemical must be decontaminated.
-
Rinse contaminated items with a suitable solvent, and collect the rinsate as hazardous waste.
-
Wipe down work surfaces with an appropriate cleaning agent.
2. Waste Disposal:
-
Dispose of unused this compound and any contaminated waste (e.g., gloves, weighing paper, rinsate) in a designated and clearly labeled hazardous waste container.[2][7]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1][2][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
